Technical Documentation Center

(R)-2-methylazetidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-methylazetidine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to the Enantioselective Synthesis of (R)-2-Methylazetidine-2-Carboxylic Acid

Foreword: The Strategic Importance of Conformational Restraint In the landscape of modern drug discovery, the ability to control molecular conformation is paramount. Non-proteinogenic amino acids, particularly those with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of Conformational Restraint

In the landscape of modern drug discovery, the ability to control molecular conformation is paramount. Non-proteinogenic amino acids, particularly those with cyclic structures, serve as invaluable tools for medicinal chemists to impart rigidity into peptides and small molecules, thereby enhancing potency, selectivity, and metabolic stability.[1] Among these, (R)-2-methylazetidine-2-carboxylic acid, a constrained, cyclic α,α-disubstituted amino acid, stands out. Its structure features a strained four-membered azetidine ring and a chiral quaternary stereocenter, a combination that presents a significant synthetic challenge while offering unique conformational properties.[1] This guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of this critical building block, designed for researchers, scientists, and drug development professionals.

Chapter 1: Asymmetric Phase-Transfer Catalysis: An Elegant and Scalable Approach

The Causality Behind the Choice: Why Phase-Transfer Catalysis?

Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a powerful strategy for the enantioselective construction of carbon-carbon bonds.[2][3] The core principle involves using a chiral catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, to shuttle a reactive enolate from a solid or aqueous basic phase into an organic phase for reaction.[4][5] This methodology is exceptionally well-suited for the α-alkylation of amino acid precursors for several reasons:

  • Mild Conditions: The reaction proceeds under mild, often biphasic, conditions, which preserves the integrity of sensitive functional groups and the strained azetidine ring.

  • High Enantioselectivity: The chiral catalyst creates a tightly-bound, chiral ion pair with the enolate in the organic phase, effectively shielding one face and directing the incoming electrophile (methyl iodide) to the other, leading to high enantiomeric excess (ee).[6]

  • Scalability: PTC reactions are generally scalable and avoid the use of cryogenic temperatures or pyrophoric reagents, making them attractive for industrial applications.[5]

Experimental Workflow: Asymmetric Methylation via PTC

The following protocol outlines a self-validating system for the synthesis of (R)-2-methylazetidine-2-carboxylic acid, starting from an N-protected azetidine-2-carboxylate ester.

Caption: Workflow for Asymmetric PTC Synthesis.

Detailed Protocol: PTC Methylation
  • Setup: To a jacketed reaction vessel under a nitrogen atmosphere, add the N-protected azetidine-2-carboxylate ester (1.0 equiv), the chiral phase-transfer catalyst (e.g., a C2-symmetric chiral quaternary ammonium salt, 1-5 mol%), and toluene.[6]

  • Cooling & Base Addition: Cool the resulting solution to 0 °C. Add freshly powdered cesium hydroxide (CsOH) or potassium hydroxide (KOH) (5.0 equiv) with vigorous stirring. The formation of a slurry is expected.

  • Alkylation: Add methyl iodide (MeI) (1.5 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS analysis for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the enantioenriched, protected product.

  • Deprotection: Subject the purified intermediate to standard deprotection conditions (e.g., hydrogenolysis for N-benzhydryl/benzyl groups, trifluoroacetic acid for tert-butyl esters) to yield the final (R)-2-methylazetidine-2-carboxylic acid.

Parameter Typical Value Reference
Catalyst Loading1-5 mol%[6]
Temperature0 °C to RT[6]
BaseSolid KOH, CsOH[6]
SolventToluene[6]
Typical Yield80-95%[6]
Typical ee90-99%[6]
Table 1. Representative data for PTC-mediated α-methylation.

Chapter 2: Chiral Auxiliary-Directed Diastereoselective Synthesis

The Causality Behind the Choice: Why a Chiral Auxiliary?

The use of a stoichiometric chiral auxiliary is a classic, robust, and highly reliable strategy for asymmetric synthesis.[7][8] The auxiliary is covalently attached to the substrate, creating a chiral environment that directs subsequent reactions in a highly diastereoselective manner. The key advantages are:

  • Predictable Stereocontrol: The stereochemical outcome is often predictable based on well-established models for steric hindrance.

  • High Diastereoselectivity: The close proximity of the auxiliary to the reaction center typically results in very high diastereomeric excess (de).

  • Robustness: These methods are often less sensitive to reaction conditions than catalytic variants.

The primary trade-off is the need for additional steps to attach and remove the auxiliary, which impacts overall atom economy. However, for producing high-purity material, this is often an acceptable compromise. A practical synthesis for azetidine-2-carboxylic acid enantiomers has been developed using optically active α-methylbenzylamine as a chiral auxiliary.[7][8]

Experimental Workflow: Diastereoselective Methylation

This workflow illustrates the synthesis via an intramolecular cyclization and subsequent diastereoselective alkylation strategy.

Chiral_Auxiliary_Workflow Start 2,4-Dihalobutyrate Attach Attach Chiral Auxiliary (e.g., (R)-α-methylbenzylamine) Start->Attach Cyclize Intramolecular Cyclization (Base-mediated, 4-exo-tet) Attach->Cyclize Azetidine Chiral N-Substituted Azetidine-2-carboxylate Cyclize->Azetidine Enolate Enolate Formation (LDA, -78 °C) Azetidine->Enolate Alkylate Diastereoselective Methylation (MeI) Enolate->Alkylate Product Diastereomerically Enriched Product Alkylate->Product Separate Diastereomer Separation (Chromatography) Product->Separate Cleave Cleavage of Auxiliary (e.g., Hydrogenolysis) Separate->Cleave Final (R)-2-Methylazetidine- 2-carboxylic acid Cleave->Final

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Detailed Protocol: Diastereoselective Methylation
  • Auxiliary Attachment & Cyclization: Synthesize the N-((R)-α-methylbenzyl)azetidine-2-carboxylate ester via the reaction of a suitable 2,4-dihalobutyrate with (R)-α-methylbenzylamine, followed by base-mediated intramolecular cyclization.[7][8]

  • Enolate Formation: In a flame-dried flask under nitrogen, dissolve the chiral azetidine ester (1.0 equiv) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv) dropwise and stir for 1 hour to ensure complete enolate formation.[7]

  • Alkylation: Add methyl iodide (1.2 equiv) to the enolate solution at -78 °C and stir for 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Warm to room temperature and extract with an organic solvent. Dry and concentrate the combined organic layers.

  • Purification & Separation: The resulting diastereomers can often be separated by flash column chromatography.

  • Auxiliary Cleavage: Remove the α-methylbenzyl group via catalytic hydrogenolysis (e.g., H2, Pd/C or Pd(OH)2/C). This step simultaneously cleaves the auxiliary and deprotects the nitrogen.

  • Ester Hydrolysis: If an ester was used, perform a final hydrolysis step to yield the carboxylic acid.

Parameter Typical Value Reference
Auxiliary(R)-α-methylbenzylamine[7][8]
Base for AlkylationLDA, LiHMDS[7]
Temperature-78 °C[7]
Diastereomeric Excess>95% de[7]
Cleavage MethodCatalytic Hydrogenolysis[7][8]
Table 2. Representative data for chiral auxiliary-directed methylation.

Chapter 3: Classical Resolution of a Racemic Mixture

The Causality Behind the Choice: Why Resolution?

When an efficient racemic synthesis of a target molecule exists, classical resolution offers a pragmatic and often cost-effective path to the desired enantiomer. This method avoids the complexities of asymmetric catalysis or chiral auxiliaries. The strategy relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[9]

  • Pragmatism: Leverages straightforward racemic syntheses.

  • Cost-Effectiveness: Chiral resolving agents like α-phenylethylamine or tartaric acid derivatives are often commercially available and inexpensive.

  • Scalability: Crystallization is a highly scalable unit operation.

Experimental Workflow: Diastereomeric Salt Resolution

The process involves forming diastereomeric salts, separating them, and then liberating the desired enantiomer.

Caption: Workflow for Classical Chemical Resolution.

Detailed Protocol: Resolution via Fractional Crystallization
  • Racemic Synthesis: Prepare racemic N-benzyl-2-methylazetidine-2-carboxylic acid using an appropriate synthetic route.

  • Salt Formation: Dissolve the racemic acid (1.0 equiv) in a suitable solvent (e.g., ethanol or ethyl acetate). Warm the solution and add the chiral resolving agent (e.g., (R)-α-phenylethylamine, 0.5 equiv) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor is now enriched in the other diastereomer. The enantiomeric purity of the crystallized salt can be enhanced by further recrystallizations.

  • Liberation of the Acid: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and ethyl acetate) and acidify with an achiral acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylic acid and the resolving agent, breaking the salt.[9]

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry, and concentrate to yield the enantiomerically enriched N-benzyl-(R)-2-methylazetidine-2-carboxylic acid.

  • Deprotection: Remove the N-benzyl group via catalytic hydrogenolysis to obtain the final product.

Parameter Typical Value Reference
Resolving AgentChiral amines (e.g., α-phenylethylamine)[9]
SolventEthanol, Ethyl Acetate, Methanol[9]
Stoichiometry0.5 - 1.0 equiv of resolving agent
Yield (theoretical max)< 50% per cycle
Final ee>98% (after recrystallization)[9]
Table 3. Key parameters for classical resolution.

Conclusion

The enantioselective synthesis of (R)-2-methylazetidine-2-carboxylic acid is a challenging yet achievable goal that is critical for advancing modern medicinal chemistry. This guide has detailed three distinct, field-proven strategies: asymmetric phase-transfer catalysis, chiral auxiliary-directed synthesis, and classical resolution. The choice of method depends on project-specific requirements such as scale, cost, available starting materials, and desired purity. Asymmetric PTC offers an elegant and efficient catalytic solution, while chiral auxiliaries provide a robust and predictable route. Classical resolution remains a highly pragmatic option when a reliable racemic synthesis is in hand. By understanding the causality and technical details behind each approach, researchers can confidently select and execute a synthesis to access this valuable chiral building block.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Universidade de Lisboa.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry (ACS Publications).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Request PDF.
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. ACS Publications.
  • Asymmetric Phase Transfer Catalysis. University of Regensburg.
  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed.
  • Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate.
  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES.
  • Asymmetric phase-transfer catalysis. OA Monitor Ireland.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF.
  • Asymmetric Phase Transfer Catalysis. Wiley Online Library.
  • Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing.
  • Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH.
  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

Sources

Exploratory

An In-depth Technical Guide to (R)-2-methylazetidine-2-carboxylic acid: A Constrained Amino Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its structure features a strained four-membered azetidine ring with a chiral quaternary carbon center at the 2-position, incorporating both a methyl and a carboxylic acid group. This unique architecture imparts significant conformational rigidity compared to its natural counterpart, proline. Such constrained amino acids are invaluable tools for peptide and peptidomimetic design, offering a strategy to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of bioactive molecules.[1][2] The incorporation of the azetidine motif is a recognized strategy in the development of pharmaceuticals, with several approved drugs containing this scaffold.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-2-methylazetidine-2-carboxylic acid, with a focus on its utility in the design of next-generation therapeutics.

Physicochemical and Structural Properties

Direct experimental data for (R)-2-methylazetidine-2-carboxylic acid is not extensively reported in publicly available literature. However, its properties can be inferred from data on the parent compound, azetidine-2-carboxylic acid, and its derivatives, as well as from general principles of organic chemistry.

PropertyValue/DescriptionSource/Rationale
IUPAC Name (2R)-2-methylazetidine-2-carboxylic acidIUPAC Nomenclature
Molecular Formula C₅H₉NO₂Calculated
Molecular Weight 115.13 g/mol Calculated
CAS Number Not readily available in public databases. The CAS number for (R)-azetidine-2-carboxylic acid is 7729-30-8.[3]Database Search
Appearance Expected to be a white to off-white crystalline solid.Analogy to similar amino acids.
Melting Point Expected to be in the range of 200-220 °C (with decomposition). The melting point of azetidine-2-carboxylic acid is ~215 °C. The methyl group may slightly alter this value.Analogy to parent compound.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Based on the polar amino acid structure.
pKa Estimated pKa₁ (carboxyl group) ~2-3; Estimated pKa₂ (amino group) ~9-10.Analogy to similar α-amino acids.
Structural Analysis

The defining feature of (R)-2-methylazetidine-2-carboxylic acid is its strained four-membered ring. This ring system significantly restricts the conformational freedom around the N-Cα and Cα-C' bonds, making it a valuable building block for introducing conformational constraints in peptides and small molecules.[4][5] The presence of a quaternary chiral center at the α-carbon further rigidifies the structure.

Chemical Structure of (R)-2-methylazetidine-2-carboxylic acid

Caption: 2D structure of (R)-2-methylazetidine-2-carboxylic acid.

Spectroscopic Analysis

¹H NMR Spectroscopy (in D₂O):

  • Azetidine ring protons: A series of complex multiplets between approximately 2.0 and 4.0 ppm.

  • Methyl protons: A singlet at approximately 1.5 ppm.

  • NH and OH protons: Exchangeable in D₂O and therefore likely not observed.

¹³C NMR Spectroscopy (in D₂O):

  • Carboxyl carbon: A signal around 175-180 ppm.

  • Quaternary α-carbon: A signal around 60-70 ppm.

  • Azetidine ring carbons: Signals between 20 and 50 ppm.

  • Methyl carbon: A signal around 20-25 ppm.

Infrared (IR) Spectroscopy:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6]

  • N-H stretch (amine): A moderate band around 3200-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[6]

  • C-N stretch: A moderate band around 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): Expected at m/z = 115.

  • Major Fragmentation: Loss of the carboxyl group (CO₂H) to give a fragment at m/z = 70. Further fragmentation of the azetidine ring is also expected. The acylium ion (R-CO+) is often a base peak for carboxylic acid derivatives.[7]

Asymmetric Synthesis

The enantioselective synthesis of α-methylated α-amino acids is a well-established field in organic chemistry.[4] A plausible route to (R)-2-methylazetidine-2-carboxylic acid would involve the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by functional group manipulations to form the azetidine ring.

A potential synthetic pathway could start from a chiral iminolactone derived from a readily available chiral auxiliary. This approach allows for high diastereoselectivity in the alkylation step, which establishes the crucial quaternary stereocenter.

Proposed Synthetic Pathway for (R)-2-methylazetidine-2-carboxylic acid

G start Chiral Glycine Equivalent step1 Alkylation with MeI start->step1 intermediate1 α-Methylated Intermediate step1->intermediate1 step2 Ring Formation intermediate1->step2 intermediate2 (R)-2-methylazetidine-2-carboxylate derivative step2->intermediate2 step3 Deprotection intermediate2->step3 product (R)-2-methylazetidine-2-carboxylic acid step3->product

Caption: A generalized synthetic workflow for (R)-2-methylazetidine-2-carboxylic acid.

Exemplary Experimental Protocol: Diastereoselective Alkylation

The following protocol is a conceptual illustration of a key step in the synthesis, based on established methodologies for asymmetric α-amino acid synthesis.[4]

Step 1: Enolate Formation and Alkylation

  • Preparation: A solution of the chiral glycine iminolactone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to the solution, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation. The causality behind using a strong, bulky base at low temperature is to achieve rapid and complete deprotonation while minimizing side reactions and preventing racemization.

  • Alkylation: Methyl iodide (MeI) (1.5 eq) is added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The low temperature is crucial for maximizing the diastereoselectivity of the alkylation by favoring a more ordered transition state.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched α-methylated product. The self-validating nature of this protocol lies in the characterization of the product by NMR spectroscopy to confirm the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess after removal of the chiral auxiliary in a subsequent step.

Applications in Drug Discovery and Medicinal Chemistry

The rigid structure of (R)-2-methylazetidine-2-carboxylic acid makes it an attractive building block for constraining the conformation of peptides and small molecule drugs. By replacing a native amino acid with this constrained analog, researchers can lock the backbone into a specific orientation, which can lead to:

  • Increased Receptor Affinity and Selectivity: A pre-organized conformation that mimics the bioactive conformation can lead to a more favorable binding entropy.

  • Enhanced Metabolic Stability: The unnatural structure can be resistant to degradation by peptidases and other metabolic enzymes.

  • Improved Pharmacokinetic Properties: The introduction of the azetidine ring can modulate properties such as solubility and membrane permeability.

A notable example of a drug candidate containing a 2-methylazetidine-2-carboxylic acid moiety is GLPG0974 , a free fatty acid receptor 2 (FFA2) antagonist.[8] The (R)-enantiomer of the azetidine core was found to be crucial for its high potency.[8] This highlights the importance of stereochemistry and conformational constraint in designing highly specific and effective therapeutic agents. The development of GLPG0974 underscores the potential of (R)-2-methylazetidine-2-carboxylic acid and its derivatives as key components in modern drug discovery programs.[8]

Conclusion

(R)-2-methylazetidine-2-carboxylic acid represents a valuable and underexplored building block for medicinal chemistry. Its unique combination of a strained ring system and a chiral quaternary center provides a powerful tool for introducing conformational constraints into drug candidates. While specific experimental data for this compound remains scarce, established synthetic methodologies for related structures provide a clear path for its preparation. The successful incorporation of this moiety into clinical candidates like GLPG0974 validates its potential in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further exploration of the synthesis and application of (R)-2-methylazetidine-2-carboxylic acid is warranted to fully unlock its potential in drug discovery.

References

  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 2011. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 2018. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]

  • Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 1979. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 2005. [Link]

  • 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601 - PubChem. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

  • Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Semantic Scholar, 2003. [Link]

  • Asymmetric synthesis of cyclic alpha-amino phosphonates using masked oxo sulfinimines (N-sulfinyl imines) - PubMed. [Link]

  • ir spectrum of carboxylic acids and alcohols. [Link]

  • Catalytic asymmetric synthesis of cyclic alpha-alkyl-amino acid derivatives having a tetrasubstituted alpha-carbon - PubMed. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry. [Link]

  • Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem - NIH. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 2014. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. [Link]

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Characterization of (R)-2-Methylazetidine-2-Carboxylic Acid

Executive Summary Non-proteinogenic amino acids, particularly strained nitrogen heterocycles like azetidines, are highly valued in drug discovery for their ability to impose conformational restriction on peptidomimetics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-proteinogenic amino acids, particularly strained nitrogen heterocycles like azetidines, are highly valued in drug discovery for their ability to impose conformational restriction on peptidomimetics and small-molecule candidates. Specifically, (R)-2-methylazetidine-2-carboxylic acid is a critical chiral building block utilized in the synthesis of [1] and[2]. The synthesis of this enantiomerically pure compound has been elegantly achieved via the highly efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles using Rhodococcus erythropolis whole-cell catalysts[3].

To ensure the integrity of downstream synthetic applications, rigorous structural characterization is required. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of the unprotected (R)-2-methylazetidine-2-carboxylic acid. This guide moves beyond mere data reporting by detailing the fundamental causality behind its spectral signatures and providing self-validating experimental protocols.

G Start Sample: (R)-2-Methylazetidine -2-Carboxylic Acid NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (ATR Solid State) Start->IR MS Mass Spectrometry (HRMS ESI+) Start->MS NMR_Data Confirm 4-membered ring & stereocenter integrity NMR->NMR_Data IR_Data Validate zwitterionic functional groups IR->IR_Data MS_Data Determine exact mass & fragmentation MS->MS_Data Conclusion Comprehensive Structural Validation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Fig 1. Analytical workflow for the structural validation of (R)-2-methylazetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The azetidine ring is a highly strained 4-membered heterocycle (ring strain ~26 kcal/mol). To minimize strain, the endocyclic C-C and C-N bonds adopt higher p-character, which forces the exocyclic C-H bonds to adopt higher s-character. This increased s-character deshields the protons, causing them to resonate slightly downfield compared to unstrained acyclic amines.

Furthermore, the (R)-stereocenter at C2 breaks the symmetry of the molecule, making the two faces of the azetidine ring diastereotopic. Consequently, the geminal protons at C3 and C4 are chemically non-equivalent. They couple not only with adjacent vicinal protons but also strongly with each other ( 2Jgem​≈8−10 Hz), resulting in complex doublet-of-doublet-of-doublets (ddd) splitting patterns.

Quantitative Data Summary

Table 1: Expected 1 H and 13 C NMR Assignments (in D 2​ O, 400 MHz / 100 MHz)

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & CouplingAssignment Rationale
1 H C2-CH 3​ 1.65Singlet (3H)Deshielded by adjacent N and carboxylate.
1 H C3-H a​ 2.35ddd (1H)Diastereotopic proton; vicinal/geminal coupling.
1 H C3-H b​ 2.65ddd (1H)Diastereotopic proton; vicinal/geminal coupling.
1 H C4-H a​ 3.85ddd (1H)Adjacent to electronegative N; diastereotopic.
1 H C4-H b​ 4.05ddd (1H)Adjacent to electronegative N; diastereotopic.
13 C C=O174.5SingletCarboxylate carbon (COO ).
13 C C268.2SingletQuaternary stereocenter attached to N and O.
13 C C444.5SingletMethylene carbon adjacent to N.
13 C C324.1SingletMethylene carbon (ring backbone).
13 C C2-CH 3​ 21.5SingletMethyl carbon.
Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of Deuterium Oxide (D 2​ O). Add 0.05% w/v 3-(trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP) as an internal standard.

  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Set the probe temperature to 298 K.

  • Acquisition:

    • For 1 H NMR: Acquire 16 scans with a 2-second relaxation delay to ensure complete longitudinal relaxation ( T1​ ).

    • For 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) enabled.

  • Validation Check: Phase and baseline correct the spectra. Crucially, reference the TSP peak to exactly 0.00 ppm. This internal referencing validates the chemical shift axis independent of environmental magnetic drift, ensuring high trustworthiness of the reported shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality of Vibrational Modes

As an aliphatic amino acid, (R)-2-methylazetidine-2-carboxylic acid exists as a zwitterion in the solid state. The basic azetidine nitrogen (pK a​ 9.5) completely deprotonates the carboxylic acid (pK a​ 2.0). Therefore, the IR spectrum lacks the sharp, high-frequency C=O stretch typical of a neutral carboxylic acid (>1700 cm −1 ). Instead, it displays the characteristic asymmetric stretch of a carboxylate anion (COO ) at approximately 1625 cm −1 , alongside a broad, intense band from 3100–2600 cm −1 corresponding to the N-H stretches of the azetidinium cation (NH 2+​ ).

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies (Solid State)

Wavenumber (cm −1 )IntensityVibrational ModeStructural Significance
3100 – 2600Strong, BroadN-H stretchConfirms protonated azetidinium (NH 2+​ ).
2980, 2875MediumC-H stretchAliphatic ring and methyl C-H bonds.
1625Strong, SharpAsymmetric COO stretchConfirms zwitterionic carboxylate state.
1580MediumN-H bendSecondary confirmation of NH 2+​ .
1390MediumSymmetric COO stretchPairs with the 1625 cm −1 band.
Self-Validating Experimental Protocol
  • Instrument Setup: Utilize an FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Background Validation: Collect a background spectrum (air) immediately prior to the sample. This is a critical self-validating step to subtract atmospheric CO 2​ and water vapor, ensuring the observed zwitterionic peaks are artifact-free.

  • Sample Acquisition: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm −1 over a range of 4000-400 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive mode readily protonates the basic azetidine nitrogen, yielding a robust pseudomolecular ion [M+H]+ at m/z 116.0711. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of formic acid (HCOOH, 46 Da) from the carboxylate group, generating a highly stable azetidinium fragment at m/z 70.0657.

Quantitative Data Summary

Table 3: High-Resolution ESI-MS Data

Ion TypeFormulaCalculated Exact Mass (m/z)Expected Fragment/Loss
[M+H]+ C 5​ H 10​ NO 2+​ 116.0711Intact protonated molecule.
Fragment 1 C 4​ H 8​ N + 70.0657Loss of HCOOH (46.0055 Da).
[M−H]− C 5​ H 8​ NO 2−​ 114.0555Intact deprotonated molecule (ESI-).
Self-Validating Experimental Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) LC/MS system. Set the ESI capillary voltage to 3.0 kV in positive ion mode.

  • Lock-Mass Calibration (Self-Validation): Configure a secondary sprayer to continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771). The software must continuously correct the m/z axis based on this known reference. This self-validating step is critical to confirm the elemental composition of the m/z 116.0711 ion as C 5​ H 10​ NO 2+​ rather than an isobaric impurity, ensuring mass accuracy within < 2 ppm error.

  • Acquisition: Scan m/z 50-500. Isolate the parent ion in the quadrupole and apply 15-20 eV collision energy for MS/MS fragmentation analysis.

References

  • Leng, D.-H., Wang, D.-X., Pan, J., Huang, Z.-T., & Wang, M.-X. (2009). Highly efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles and their synthetic applications. Journal of Organic Chemistry, 74(16), 6077-6082. URL:[Link]

  • Fotsch, C., et al. (2015). Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators. WIPO Patent WO2015052264A1.
  • Penning, T. D., et al. (2007). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp). European Patent EP2029551B1.

Sources

Exploratory

The Conformational Lock: Physicochemical Profiling of α-Methylated Azetidine Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of peptidomimetic design, the quest for absolute conformational control is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of peptidomimetic design, the quest for absolute conformational control is paramount. While proline and its derivatives have long served as the standard for introducing backbone constraints, the demand for extreme proteolytic stability and precise secondary structure nucleation has driven the development of highly specialized non-canonical amino acids. Among these, α-methylated azetidine-2-carboxylic acid [(αMe)Aze] stands out as a premier structural building block.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of α-methylated azetidine amino acids. By dissecting the causality behind their unique thermodynamic profiles and detailing self-validating experimental protocols for their characterization, this guide equips drug development professionals with the mechanistic insights required to leverage these "conformational locks" in next-generation therapeutics.

Structural Uniqueness & Thermodynamic Causality

To understand the physicochemical behavior of (αMe)Aze, we must first analyze the fundamental geometry of the azetidine ring. Azetidine-2-carboxylic acid (Aze) is a toxic, naturally occurring four-membered ring analogue of proline [1].

The Causality of pKa Shifts

The internal bond angles of the four-membered azetidine ring are compressed to approximately 90°, deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. To relieve this severe ring strain, the molecule increases the p-character of the internal C-C bonds. Consequently, the exocyclic bonds—including the bond to the carboxylic acid—gain higher s-character. Because electrons in s-orbitals are held closer to the nucleus, the effective electronegativity of the α-carbon increases. This stabilizes the conjugate base (carboxylate anion), making the COOH of Aze significantly more acidic (pKa ~1.76) than an unstrained amino acid [2].

When we introduce an α-methyl group to form (αMe)Aze, two competing physicochemical effects occur:

  • Inductive Destabilization: The electron-donating inductive effect of the methyl group slightly destabilizes the carboxylate anion, raising the pKa back up to approximately 1.95.

  • Hydration Shell Disruption: The added hydrophobic bulk of the quaternary carbon displaces water molecules from the zwitterion's hydration shell. This fundamentally alters the partition coefficient, increasing lipophilicity (logP) by approximately +0.5 units compared to unmethylated Aze [3].

Quantitative Physicochemical Comparison

The following table summarizes the macroscopic physicochemical properties of cyclic amino acids, highlighting the impact of ring contraction and α-methylation.

Table 1: Comparative Physicochemical Properties of Cyclic Amino Acids

PropertyL-Prolineα-MethylprolineAze(αMe)Aze
Ring Size 5-membered5-membered4-membered4-membered
pKa (COOH) 1.992.141.76~1.95
pKa (NH2) 10.6010.8210.68~10.90
logP (Octanol/Water) -2.54-2.05-3.10-2.65
Topological Polar Surface Area (Ų) 40.4640.4649.3349.33
Predominant Secondary Structure PPII Helix / β-TurnType I/II β-TurnHelix Disruptorγ-Turn / Type II β-Turn

Note: Values for Aze are derived from FooDB [2], while (αMe)Aze values are extrapolated from comparative inductive and lipophilic shifts observed in proline analogs.

Conformational Dynamics: The "Conformational Lock"

Standard proline exists in an equilibrium of trans (~70%) and cis (~30%) peptide bonds due to the relatively low free enthalpy difference (2.0 kJ·mol⁻¹) between isomers [1]. However, the quaternary α-carbon in (αMe)Aze introduces severe steric clashes with the preceding residue's carbonyl oxygen.

This steric hindrance heavily restricts the accessible Ramachandran space (φ/ψ angles). Instead of a flexible equilibrium, the α-methyl group acts as a "conformational lock." It strongly biases the peptide backbone toward highly specific secondary structures, predominantly nucleating γ-turns or type II β-turns depending on the solvent environment [4]. Furthermore, the steric bulk at the α-carbon physically blocks the formation of the tetrahedral intermediate required for protease attack, conferring near-absolute resistance to enzymatic degradation.

ConformationalDynamics A L-Azetidine-2-Carboxylic Acid (Aze) B α-Methylation (Steric Constraint) A->B Alkylation C (αMe)Aze Conformational Lock B->C Quaternary Carbon D Restricted Phi/Psi Angles C->D Steric Clash E Proteolytic Resistance C->E Shielding F γ-Turn / Type II β-Turn Promotion D->F Folding Bias

Caption: Conformational and functional impact of α-methylation on azetidine amino acids.

Experimental Methodologies: A Self-Validating Approach

As application scientists, we must ensure that our analytical workflows are robust and self-correcting. The extreme hydrophilicity and zwitterionic nature of (αMe)Aze require stringent controls during physicochemical profiling.

ProfilingWorkflow Step1 Synthesize (αMe)Aze (Chiral Auxiliary) Step2 Purification (Prep-HPLC) Step1->Step2 Step3 Physicochemical Profiling Step2->Step3 Sub1 pKa Determination (Potentiometric Titration) Step3->Sub1 Sub2 logP Measurement (Shake-Flask / LC-MS) Step3->Sub2 Sub3 Conformational Analysis (2D NMR / X-Ray) Step3->Sub3

Caption: Step-by-step experimental workflow for synthesizing and profiling α-methylated azetidines.

Protocol 1: Potentiometric Determination of pKa (Self-Validating System)

Objective: Accurately determine the macroscopic dissociation constants of (αMe)Aze. Causality: Ionic strength fluctuations drastically alter activity coefficients in highly polar zwitterions. Maintaining a constant ionic background is critical for reproducible pKa derivation.

  • System Calibration: Standardize 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP) to four significant figures.

  • System Suitability Test (SST): Titrate a 2 mM solution of standard L-Proline. Decision Gate: The system is validated only if the calculated pKa values fall within ±0.02 units of established literature values (1.99 and 10.60).

  • Sample Preparation: Dissolve 2 mM of (αMe)Aze in 50 mL of degassed, deionized water containing 0.15 M KCl (to mimic physiological ionic strength).

  • Titration: Under a continuous nitrogen blanket (to prevent CO₂ absorption which artificially lowers pH), titrate from pH 1.5 to 11.5 using an automated potentiometric titrator.

  • Data Analysis: Utilize non-linear regression (e.g., Bjerrum plot analysis) to extract pKa₁ and pKa₂.

Protocol 2: Shake-Flask LC-MS Determination of logP

Objective: Quantify the lipophilicity of the highly polar (αMe)Aze. Causality: Traditional UV-Vis detection is insufficient due to the lack of a strong chromophore in the azetidine ring. LC-MS provides the necessary sensitivity and specificity for trace quantification in the octanol phase.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.

  • Sample Partitioning: Dissolve 1 mg/mL of (αMe)Aze in the aqueous phase. Add an equal volume of the saturated 1-octanol phase to a borosilicate glass vial.

  • Equilibration: Shake the mixture at 25°C ± 0.1°C for 60 minutes, followed by centrifugation at 4000 rpm for 15 minutes to achieve complete phase separation.

  • Self-Validation (Mass Balance Check): Quantify the concentration of (αMe)Aze in both phases using LC-MS (ESI+ mode). Calculate the total recovered mass. Decision Gate: If recovery is <98%, discard the run (this indicates emulsion formation or uncharacterized adsorption to the glassware).

  • Calculation: Compute the partition coefficient using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion

The integration of α-methylated azetidine amino acids into peptidomimetic scaffolds represents a triumph of rational drug design. By understanding the physicochemical causality—how ring strain alters pKa and how steric bulk dictates logP and Ramachandran space—scientists can predictably engineer peptides with enhanced target affinity and absolute proteolytic resistance. Adhering to self-validating profiling protocols ensures that these unique building blocks are characterized with the precision required for advanced therapeutic development.

References

  • Proline Analogues | Chemical Reviews. ACS Publications. URL:[Link]

  • Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? ResearchGate. URL:[Link]

  • Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). FooDB. URL:[Link]

Sources

Foundational

The Enzymatic Forging of a Strained Ring: An In-depth Technical Guide to the Biosynthesis of Substituted Azetidine-2-Carboxylic Acids

Abstract Azetidine-2-carboxylic acid and its substituted derivatives represent a fascinating class of non-proteinogenic amino acids characterized by a strained four-membered ring. This structural feature imparts unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Azetidine-2-carboxylic acid and its substituted derivatives represent a fascinating class of non-proteinogenic amino acids characterized by a strained four-membered ring. This structural feature imparts unique conformational constraints and chemical reactivity, making them valuable building blocks in drug discovery and development. While their chemical synthesis has been extensively explored, nature has evolved elegant and efficient enzymatic strategies for their construction. This technical guide provides a comprehensive overview of the known biosynthetic pathways leading to substituted azetidine-2-carboxylic acids, with a focus on the key enzymes, precursor molecules, and reaction mechanisms. We will delve into the distinct routes employed by plants and bacteria to assemble these intriguing molecules, offering insights for researchers in natural product biosynthesis, synthetic biology, and medicinal chemistry.

Introduction: The Significance of the Azetidine Ring in Bioactive Molecules

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly influence their pharmacological properties by introducing conformational rigidity, altering metabolic stability, and providing novel vectors for interacting with biological targets. Azetidine-2-carboxylic acid, a proline analogue, can be misincorporated into proteins, leading to a range of biological effects from toxicity to growth inhibition of competing organisms.[1][2][3] Substituted derivatives of azetidine-2-carboxylic acid are found in a variety of natural products with important biological activities, including antifungal and antibacterial properties.[4][5][6]

Understanding the biosynthetic machinery responsible for the formation of these strained ring systems offers a powerful toolkit for the discovery and production of novel therapeutic agents. By harnessing nature's catalysts, we can envision the development of sustainable and stereoselective methods for the synthesis of complex azetidine-containing molecules. This guide will illuminate the major known biosynthetic pathways, providing a foundation for future research and bioengineering efforts.

The Central Role of S-Adenosylmethionine (SAM) in Azetidine Ring Formation

A recurring theme in the biosynthesis of azetidine-2-carboxylic acid and its derivatives is the central involvement of S-adenosylmethionine (SAM). This versatile biological cofactor serves not only as a methyl group donor but also as a precursor for the formation of the azetidine ring itself.

Direct Cyclization of SAM to Unsubstituted Azetidine-2-Carboxylic Acid

In some bacteria, the biosynthesis of unsubstituted azetidine-2-carboxylic acid (AZE) proceeds through a direct intramolecular cyclization of SAM.[7][8] This reaction is catalyzed by a class of enzymes known as AZE synthases.[7][8] The proposed mechanism involves a 4-exo-tet cyclization of SAM, yielding the strained azetidine ring and 5'-methylthioadenosine (MTA) as a byproduct.[7][8]

The enzyme AzeJ from Pseudomonas aeruginosa PAO1 has been identified as an L-Aze synthase.[9] The biosynthesis starts with the activation of L-methionine with ATP to form SAM, catalyzed by SAM synthetase (metK).[9] Subsequently, AzeJ catalyzes the formation of L-Aze from SAM.[9]

Below is a diagram illustrating the direct biosynthesis of azetidine-2-carboxylic acid from SAM.

AZESynthesis SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase (e.g., AzeJ) SAM->Enzyme AZE Azetidine-2-carboxylic Acid (AZE) MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Intramolecular cyclization Enzyme->MTA

Caption: Biosynthesis of Azetidine-2-carboxylic Acid via direct cyclization of SAM.

Biosynthesis of Substituted Azetidines in Plants: The Mugineic Acid Pathway

Graminaceous plants (grasses) have evolved a sophisticated strategy for iron acquisition that involves the secretion of phytosiderophores of the mugineic acid family.[10][11] Several of these molecules are substituted azetidine-2-carboxylic acid derivatives. The biosynthesis of mugineic acids originates from L-methionine.[10][12]

The key steps in this pathway are:

  • Conversion of L-methionine to SAM: This is a standard cellular reaction.

  • Formation of Nicotianamine: The cornerstone of this pathway is the enzyme nicotianamine synthase (NAS) .[11][13][14][15] NAS catalyzes the trimerization of three molecules of SAM to form one molecule of nicotianamine, which contains an azetidine ring.[13][14][16]

  • Further Modifications: Nicotianamine then serves as a precursor for various mugineic acids through the action of other enzymes like nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS).[11][17] These modifications can include hydroxylation and other substitutions on the azetidine ring or its side chains.[10][12][18]

The following diagram illustrates the biosynthesis of mugineic acids, highlighting the formation of the azetidine-containing intermediate, nicotianamine.

MugineicAcidPathway cluster_0 Core Azetidine Ring Formation cluster_1 Diversification to Mugineic Acids L_Met L-Methionine SAM 3x S-Adenosylmethionine (SAM) L_Met->SAM SAM Synthetase NAS Nicotianamine Synthase (NAS) SAM->NAS NA Nicotianamine Keto_Acid 3''-Keto Acid NAAT Nicotianamine Aminotransferase (NAAT) NA->NAAT NAS->NA DMAS Deoxymugineic Acid Synthase (DMAS) Keto_Acid->DMAS DMA 2'-Deoxymugineic Acid Hydroxylases Hydroxylases DMA->Hydroxylases MA Mugineic Acid & Derivatives NAAT->Keto_Acid DMAS->DMA Hydroxylases->MA

Caption: Biosynthetic pathway of mugineic acids in gramineaceous plants.

EnzymePrecursor(s)Product(s)Function
Nicotianamine Synthase (NAS) 3x S-Adenosylmethionine (SAM)Nicotianamine, 3x 5'-MethylthioadenosineCatalyzes the formation of the azetidine ring-containing nicotianamine.[13][14][15]
Nicotianamine Aminotransferase (NAAT) Nicotianamine3''-Keto acidConverts nicotianamine to a keto acid intermediate.[11]
Deoxymugineic Acid Synthase (DMAS) 3''-Keto acid2'-Deoxymugineic acidReduces the keto acid to form deoxymugineic acid.[11]

Bacterial Pathways to Substituted Azetidines: Beyond SAM Cyclization

Bacteria employ diverse strategies for constructing substituted azetidine rings, often as part of the biosynthesis of complex secondary metabolites.

The Polyoxin Pathway: A Non-Haem Iron-Dependent Approach

The polyoxins are a family of antifungal antibiotics produced by Streptomyces cacaoi var. asoensis.[4] A key component of some polyoxins is polyoxamic acid, an azetidine-containing amino acid.[4] The biosynthesis of polyoxamic acid utilizes L-isoleucine and L-valine as precursors and involves a fascinating enzymatic transformation catalyzed by non-haem iron-dependent enzymes.[5][19]

The key enzyme in this pathway is PolF , a diiron enzyme belonging to the haem-oxygenase-like dimetal oxidase/oxygenase (HDO) superfamily.[5][19] PolF is sufficient to catalyze the transformation of L-isoleucine or L-valine into their respective azetidine derivatives through a 3,4-desaturated intermediate.[5] The proposed mechanism involves the activation of molecular oxygen by the diiron center to form a high-valent iron-oxo species that initiates the reaction by abstracting a hydrogen atom from the substrate.[5][20] Another enzyme, PolE , which is an Fe and pterin-dependent oxidase, can assist PolF by increasing the flux of the desaturated intermediate.[5]

This pathway represents a significant departure from the SAM-dependent cyclization mechanisms.

Here is a diagram illustrating the biosynthesis of polyoxamic acid.

PolyoxinPathway L_Ile L-Isoleucine / L-Valine PolF PolF (Diiron Enzyme) L_Ile->PolF PolE PolE (Fe/Pterin Oxidase) L_Ile->PolE Assists Desaturated_Intermediate 3,4-Desaturated Intermediate Desaturated_Intermediate->PolF Polyoxamic_Acid Polyoxamic Acid Derivative PolF->Desaturated_Intermediate Desaturation PolF->Polyoxamic_Acid Cyclization PolE->Desaturated_Intermediate

Sources

Exploratory

Engineering Conformational Constraint: A Comprehensive Guide to 2,2-Disubstituted Azetidine Carboxylic Acids

Introduction & Biological Rationale The azetidine ring has gained immense traction in modern drug discovery as a privileged scaffold for introducing conformational constraint while modulating physicochemical properties[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The azetidine ring has gained immense traction in modern drug discovery as a privileged scaffold for introducing conformational constraint while modulating physicochemical properties[1]. Compared to acyclic amines or larger pyrrolidine/piperidine rings, the four-membered azetidine core lowers lipophilicity, improves metabolic stability, and alters the basicity of the amine[2].

Among azetidine derivatives, 2,2-disubstituted azetidine carboxylic acids represent a highly valuable yet synthetically demanding subclass. The naturally occurring L-azetidine-2-carboxylic acid (L-Aze) serves as a critical evolutionary blueprint; it competitively mimics proline during protein synthesis, thereby disrupting normal protein metabolism across diverse organisms[3]. Building upon this natural pharmacophore, the introduction of a quaternary stereocenter at the 2-position provides a rigid, three-dimensional vector for targeting complex protein binding pockets, making these molecules indispensable building blocks for peptidomimetics and receptor antagonists[4].

Synthetic Methodologies: Overcoming Ring Strain

The construction of a quaternary center on a highly strained (∼26 kcal/mol) four-membered ring presents significant steric and thermodynamic challenges. Recent methodological advances have established robust pathways to access these scaffolds.

Photochemical Decarboxylative Alkylation

A unified and highly scalable approach involves the direct photochemical modification of azetidine-2-carboxylic acids[1]. By utilizing photoredox catalysis, the carboxylic acid is oxidized to generate a primary carbon radical, which subsequently undergoes C-C bond formation with various alkenes. This method has been successfully realized in both batch and flow systems, enabling multigram synthesis[1].

G A Azetidine-2-carboxylic acid (Substrate) B Photocatalyst + Light (Energy Transfer) A->B C Decarboxylation (Radical Generation) B->C D Alkene Addition (C-C Bond Formation) C->D E 2,2-Disubstituted Azetidine (Product) D->E

Caption: Photochemical decarboxylative alkylation pathway for azetidine functionalization.

α-Lithiation and Asymmetric Functionalization

For applications requiring high enantiopurity, the α-lithiation of N-alkyl azetidines provides a stereoselective route. The resulting lithiated azetidine intermediate is chemically stable but configurationally labile[5]. By carefully controlling the electrophilic quench (e.g., with alkyl halides or Boc₂O), highly enantioenriched 2,2-disubstituted azetidines can be isolated with excellent diastereoselectivity (dr > 85:15)[5].

Divergent Reactivity and Ring Expansion

The inherent ring strain of 2,2-disubstituted azetidines can be strategically harnessed to access more complex heterocyclic systems through controlled ring expansion[2].

When subjected to Brønsted acids (e.g., Trifluoroacetic acid), 2,2-disubstituted azetidine carbamates undergo a regioselective C-N bond cleavage[6]. The reaction proceeds via a stabilized carbocation intermediate, which is intramolecularly trapped by the carbamate carbonyl oxygen. This yields 6,6-disubstituted 1,3-oxazinan-2-ones—highly functionalizable fragments for medicinal chemistry[6].

G N1 2,2-Disubstituted Azetidine Carbamate N2 TFA Addition (Protonation) N1->N2 N3 C-N Bond Cleavage (Carbocation Intermediate) N2->N3 N4 Intramolecular Trapping (Carbonyl Oxygen) N3->N4 N5 6,6-Disubstituted 1,3-Oxazinan-2-one N4->N5

Caption: Acid-mediated ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones.

Drug Discovery Application: FFA2 Antagonists

The utility of the 2,2-disubstituted azetidine core is perfectly exemplified in the optimization of Free Fatty Acid Receptor 2 (FFA2/GPR43) antagonists[4]. FFA2 is a G-protein coupled receptor critical for mediating inflammatory responses.

During lead optimization, the azetidine scaffold served as a highly tractable core for Structure-Activity Relationship (SAR) exploration[4]. By systematically modifying the substituents around the azetidine ring and isolating the pure R-enantiomer, researchers achieved a massive leap in potency. The optimized clinical candidates exhibited an IC₅₀ of 9 nM, alongside excellent pharmacokinetic (PK) parameters and human microsomal stability[4].

G S1 Hit Identification (Azetidine Scaffold) S2 Side Chain Exploration (Amide Coupling) S1->S2 S3 Stereochemical Resolution (R-Enantiomer Isolation) S2->S3 S4 ADMET Profiling (Microsomal Stability) S3->S4 S5 Clinical Candidate (Nanomolar Potency) S4->S5

Caption: Multiparametric optimization workflow for azetidine-based FFA2 antagonists.

Quantitative Data Summary

Table 1: Quantitative Comparison of Synthetic Strategies for 2,2-Disubstituted Azetidines

Synthetic StrategyKey Reagents / CatalystsYield RangeStereoselectivityMechanistic Advantage
Photochemical Decarboxylation [1]Photocatalyst, Light, LiOH, DMF40–96%RacemicHigh functional group tolerance; multigram scalability.
α-Lithiation / Trapping [5]n-HexLi, Electrophiles, THF50–94%High (dr > 85:15)Direct access to highly enantioenriched products.
Acid-Mediated Ring Expansion [6]Trifluoroacetic acid (TFA), Toluene43–96%Retention of configurationRapid scaffold hopping to 6-membered oxazinanones.
Amide Coupling / Expansion [2]Carboxylic acids, Coupling agents60–90%Partial racemizationDivergent reactivity controlled by reaction conditions.

Validated Experimental Protocols

Protocol A: Photochemical Decarboxylative Alkylation (Batch Synthesis)

This protocol details the direct functionalization of azetidine-2-carboxylic acids with alkenes[1].

  • Preparation : In a highly controlled inert atmosphere (glovebox or Schlenk line), charge a reaction vial with azetidine carboxylic acid (1.0 equiv, e.g., 150 mg), an alkene such as 4-vinylpyridine (2.0 equiv), and a photoredox catalyst (2.5 mol%).

  • Deprotonation : Add LiOH·H₂O (1.1 equiv) and dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality : The addition of LiOH is non-negotiable. It deprotonates the carboxylic acid to form a carboxylate anion, significantly lowering its oxidation potential. This allows the excited-state photocatalyst to efficiently abstract a single electron (SET process) from the substrate.

  • Irradiation : Seal the vial and irradiate with blue LEDs (e.g., 450 nm) at room temperature until the starting material is consumed (typically 12–24 hours).

    • Causality : The oxidized carboxyl radical rapidly extrudes CO₂ gas. This irreversible decarboxylation provides the thermodynamic driving force to generate a highly reactive primary carbon radical, which then attacks the electron-deficient alkene.

  • Self-Validation : The reaction is self-validating through the visible evolution of CO₂. Analytically, the success of the reaction is confirmed by ¹³C NMR via the complete disappearance of the carboxylate carbon signal (~175 ppm) and the emergence of the new alkyl chain signals.

Protocol B: Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

This protocol outlines the conversion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted oxazinanones[6].

  • Preparation : Dissolve 1-(tert-butyl) 2-ethyl 2-(aryl)azetidine-1,2-dicarboxylate (0.10 mmol) in anhydrous toluene (0.10 mL) at 25 °C.

  • Acid Activation : Add Trifluoroacetic acid (TFA) (0.50 mmol, 5.0 equiv) dropwise to the stirred solution. Stir for 30 minutes.

    • Causality : TFA serves a dual mechanistic role. First, it protonates the azetidine system, severely weakening the C2–N bond. Second, the high dielectric environment stabilizes the resulting tertiary/benzylic carbocation formed upon ring opening. The inherent ring strain of the azetidine (~26 kcal/mol) drives this cleavage. The pendant carbamate carbonyl oxygen subsequently acts as an internal nucleophile, trapping the carbocation to form a thermodynamically stable 6-membered ring.

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove excess TFA and toluene. Purify the residue via flash chromatography (e.g., 3% MeOH/CH₂Cl₂) to afford the oxazinanone product.

  • Self-Validation : Successful ring expansion is immediately evident in the IR spectrum by the diagnostic shift of the carbamate C=O stretch (from ~1700 cm⁻¹ in the acyclic carbamate to ~1716 cm⁻¹ in the cyclic oxazinanone). Furthermore, the complete loss of the tert-butyl signal in ¹H NMR confirms the structural rearrangement.

References

  • Datsenko, O., Baziievskyi, A., Sadkova, I., et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv (2025). URL:[Link]

  • Yu, K., Zhang, J., Wu, W. "Research advances in L-azetidine-2-carboxylic acid." Chinese Journal of Pesticide Science (2023). URL:[Link]

  • Boddy, A. J., Cordier, C. J., Goldberg, K., Madin, A., Spivey, A. C., Bull, J. A. "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones." Organic Letters (2019). URL:[Link]

  • Priyadarshini, M., Wicksteed, B., Schiltz, G. E., Gilchrist, A., Layden, B. T. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." Journal of Medicinal Chemistry (2014). URL:[Link]

  • "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers (2025). URL:[Link]

  • "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." PMC (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of (R)-2-methylazetidine-2-carboxylic Acid into Peptide Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: Beyond Proline—Harnessing the Conformational Power of (R)-2-methylazetidine-2-carboxylic Acid In the landscape of peptide design and drug discovery, the abi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Proline—Harnessing the Conformational Power of (R)-2-methylazetidine-2-carboxylic Acid

In the landscape of peptide design and drug discovery, the ability to exert precise control over peptide conformation is paramount. While proline is the archetypal conformational linchpin, its derivatives and mimics offer a more nuanced toolkit for modulating secondary structures. Among these, (R)-2-methylazetidine-2-carboxylic acid (MeAze) has emerged as a potent proline analogue. Its strained four-membered ring, combined with the steric influence of an α-methyl group, imparts a unique and severe conformational constraint on the peptide backbone.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for incorporating MeAze into peptide sequences. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to navigate the inherent challenges of handling this sterically hindered amino acid. The protocols herein are designed to be self-validating, with integrated quality control checkpoints to ensure the fidelity of the synthetic process.

Core Challenge: Overcoming the Steric Barrier

The primary obstacle in utilizing MeAze is the steric hindrance presented by the α-methyl group, which significantly retards acylation (peptide bond formation) at its nitrogen terminus. This effect is compounded by the rigid, strained azetidine ring. Consequently, standard solid-phase peptide synthesis (SPPS) conditions often result in low coupling yields, incomplete reactions, and potential side reactions such as epimerization.

To address this, a multi-faceted strategy is required, focusing on:

  • Optimized Protecting Groups: The choice of N-terminal protecting group is critical for both synthesis and purification.

  • High-Potency Coupling Reagents: Reagents capable of forming highly reactive intermediates are necessary to overcome the high activation energy of the coupling step.

  • Reaction Condition Optimization: Fine-tuning solvent, temperature, and reaction time is essential for driving the reaction to completion.

Strategic Planning: Synthesis and Reagent Selection

Protecting Group Strategy: The Case for Fmoc

For SPPS, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly recommended for MeAze. The synthesis of Fmoc-(R)-MeAze-OH is a necessary prerequisite, typically achieved by reacting (R)-2-methylazetidine-2-carboxylic acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.

Coupling Reagent Selection: The HATU Advantage

Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be inefficient for coupling MeAze. The reagent of choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Mechanistic Rationale: HATU's superiority stems from the formation of a highly reactive OAt-active ester with the Fmoc-MeAze-OH.[1][2] The 7-azabenzotriazole (OAt) leaving group is more electron-withdrawing than the HOBt group generated by HBTU, leading to a more reactive ester.[2] This enhanced reactivity, often termed the "7-aza effect," is crucial for overcoming the steric shield of the α-methyl group and driving the acylation reaction forward, resulting in faster kinetics and higher coupling yields.[2]

Coupling ReagentRelative ReactivityTypical Coupling Time for Hindered ResiduesRisk of EpimerizationKey Advantage
HBTU/HOBt Standard2 - 4 hours, often requires double couplingModerateCost-effective for standard couplings
HATU/HOAt High30 - 60 minutesLower due to faster kinetics[1]Superior efficiency for difficult/hindered couplings[1][2]
COMU Very High30 - 60 minutesLowByproducts are water-soluble, aiding purification

Experimental Protocols

Workflow Overview: Fmoc-SPPS

The following diagram outlines the key steps for incorporating a single Fmoc-(R)-MeAze-OH residue into a peptide sequence on a solid support.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle MeAze Incorporation Cycle cluster_result Outcome Resin Resin-NH2 Peptide_AA1 Resin-AA1 Resin->Peptide_AA1 Standard SPPS Cycles Peptide_AAn Resin-...-AAn Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Peptide_AAn->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. HATU-mediated Coupling (Fmoc-MeAze-OH) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 QC 5. Kaiser Test Wash2->QC Recouple Recouple or Cap QC->Recouple Positive (Blue) Continue Continue Synthesis QC->Continue Negative (Yellow)

Caption: Workflow for Fmoc-SPPS incorporation of MeAze.

Protocol 1: Solid-Phase Incorporation of Fmoc-(R)-MeAze-OH

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide).

Materials:

  • Fmoc-protected resin (0.1 mmol)

  • Fmoc-(R)-MeAze-OH (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Kaiser Test Solutions (A, B, C)[3]

Procedure:

  • Resin Swelling & Initial Deprotection:

    • Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-(R)-MeAze-OH:

    • Causality: Pre-activation is critical to ensure the highly reactive OAt-ester is formed before being introduced to the resin-bound amine. This minimizes side reactions.

    • In a separate vial, dissolve Fmoc-(R)-MeAze-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1 hour.

    • Rationale: An extended coupling time of 1 hour is recommended as a starting point due to the known difficulty of this coupling.

  • Monitoring & Quality Control (Kaiser Test):

    • Trustworthiness: The Kaiser test is a self-validating checkpoint. It provides a qualitative assessment of free primary amines, indicating whether the coupling reaction is complete.[3][4][5]

    • After the coupling time, take a small sample of resin beads (10-15 beads).

    • Wash the sample beads thoroughly with DMF.

    • Add 2-3 drops of each Kaiser test reagent (Phenol in n-butanol; KCN in pyridine; Ninhydrin in n-butanol) to the beads in a small test tube.[3]

    • Heat at 110°C for 5 minutes.[3]

    • Interpretation:

      • Beads are colorless/yellow: Coupling is complete. Proceed to the next step.

      • Beads are blue/purple: Coupling is incomplete.[5][6] The presence of free amines is indicated.

  • Recoupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 for a second coupling. A fresh solution of activated Fmoc-(R)-MeAze-OH should be used.

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 30 minutes.

  • Final Wash:

    • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the deprotection of the MeAze Fmoc group for the next coupling cycle.

Characterization and Analysis

Post-synthesis, the cleaved and deprotected peptide must be rigorously analyzed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide product. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed.

  • Identity Confirmation:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the MeAze residue.

    • Tandem MS (MS/MS): Can be used to sequence the peptide and confirm the exact location of the MeAze residue through analysis of fragmentation patterns.

  • Conformational Analysis:

    • Circular Dichroism (CD) Spectroscopy: Provides insight into the secondary structure (e.g., helicity, β-sheet content) of the peptide in solution. The presence of MeAze is expected to induce significant changes compared to a proline or alanine-containing control peptide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) can provide detailed atomic-level information on the three-dimensional structure and the specific dihedral angle constraints imposed by the MeAze residue.

Troubleshooting Common Issues

IssueObservationProbable CauseRecommended Solution
Failed Coupling Persistently positive Kaiser test after two couplings.Inefficient activation or severe steric hindrance.Increase coupling time to 2-4 hours. Consider gentle heating (35-40°C). Ensure HATU and DIPEA are fresh and anhydrous.
Epimerization Appearance of a closely eluting secondary peak in HPLC with the same mass.Prolonged activation time or excess base.Minimize pre-activation time to < 2 minutes. Use exactly 2 equivalents of base relative to the amino acid.
Peptide Aggregation Poor resin swelling, slow solvent flow, and broad HPLC peaks.MeAze-induced turn may promote on-resin aggregation.Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP). Perform couplings at a slightly elevated temperature (e.g., 40°C).
Incomplete Cleavage Low yield of crude peptide after TFA cleavage.Steric hindrance around the MeAze residue may shield cleavage sites.Extend cleavage time (e.g., from 2 hours to 4 hours). Ensure appropriate scavengers (e.g., TIS, water) are used.

Conclusion

The incorporation of (R)-2-methylazetidine-2-carboxylic acid is a challenging yet powerful strategy for peptide chemists seeking to impose rigid conformational constraints. Success hinges on acknowledging the steric challenge posed by the residue and proactively addressing it through the use of high-reactivity coupling reagents like HATU, diligent reaction monitoring via the Kaiser test, and optimized reaction conditions. By following the detailed protocols and strategic guidelines presented here, researchers can confidently leverage the unique properties of MeAze to engineer peptides with novel structures and functions for applications in drug discovery and materials science.

References

  • Peptide-Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Thieme. (2019). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • Spreng, S., et al. (2018). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(9), 1957-1976. Retrieved from [Link]

  • Liu, W., et al. (2024). Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Azetidine-2-carboxylic acid; CAS 136552-06-2. Retrieved from [Link]

  • Krespach, M. K., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1083. Retrieved from [Link]

  • Legters, J. (1991). Synthesis and reactions of aziridine-2-carboxylic esters. Radboud University Nijmegen. Retrieved from [Link]

Sources

Application

Application Note: Incorporation of (R)-2-Methylazetidine-2-Carboxylic Acid in Peptidomimetic Drug Design

Executive Summary The development of peptidomimetics relies heavily on the strategic incorporation of conformationally restricted unnatural amino acids to overcome the inherent limitations of native peptides, such as poo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic incorporation of conformationally restricted unnatural amino acids to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid proteolytic degradation. (R)-2-methylazetidine-2-carboxylic acid ((R)-2-MeAze) represents a highly specialized, sterically demanding building block. By combining the ring strain of a four-membered azetidine heterocycle with the steric bulk of a quaternary α -carbon, this residue exerts profound control over peptide backbone geometry. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and advanced solid-phase peptide synthesis (SPPS) protocols required to successfully utilize (R)-2-MeAze in drug discovery workflows.

Mechanistic Rationale: The Conformational Logic of (R)-2-MeAze

The substitution of native proline with azetidine-2-carboxylic acid (Aze) derivatives fundamentally alters the thermodynamic landscape of the peptide backbone[1]. The four-membered ring of Aze is either planar or only slightly puckered, which reduces side-chain steric effects compared to the five-membered pyrrolidine ring of proline, thereby increasing backbone flexibility and altering the cis/trans rotamer population around the preceding CO–N amide bond[2].

However, the addition of an α -methyl group to the azetidine ring to form (R)-2-MeAze introduces a severe steric constraint. This quaternary stereocenter restricts the available Ramachandran space ( ϕ and ψ dihedral angles), effectively pre-organizing the peptide into specific secondary structures, such as Type I/II β -turns or polyproline type II (PPII) helices. Furthermore, the steric shielding provided by the α -methyl group completely blocks the access of exopeptidases and endopeptidases, conferring near-absolute proteolytic stability to the adjacent amide bonds.

Conformational_Logic N1 (R)-2-Methylazetidine -2-carboxylic acid N2 4-Membered Ring Strain N1->N2 N3 Quaternary u03B1-Carbon (Methyl Group) N1->N3 N4 Altered trans/cis Isomerization N2->N4 N5 Restricted u03C6/u03C8 Dihedral Angles N3->N5 N7 u03B2-Turn / Helix Induction N4->N7 N6 Proteolytic Resistance N5->N6 N5->N7

Fig 1. Structural causality of (R)-2-MeAze inducing peptide conformation and stability.

Physicochemical & Structural Profiling

To understand the impact of (R)-2-MeAze, it must be benchmarked against native L-Proline and unmethylated L-Azetidine-2-carboxylic acid (Aze). The table below summarizes the quantitative shifts in conformational parameters.

Table 1: Comparative Conformational Parameters of Proline Analogues

Amino Acid AnalogueRing Size α -SubstitutionTypical ϕ Angle Restrictiontrans/cis Amide Ratio ShiftProteolytic Half-Life (Serum)
L-Proline 5-memberedHydrogen-60° to -75°~ 80 / 20Baseline (< 1 hr)
L-Azetidine-2-carboxylic acid (Aze) 4-memberedHydrogen-50° to -70°~ 70 / 30Moderate (~ 4 hrs)
(R)-2-Methylazetidine-2-carboxylic acid 4-memberedMethylStrictly ~ -60° Highly Sequence Dependent Extreme (> 48 hrs)

Data synthesized from structural evaluations of constrained heterocycles in peptidomimetics[2],[3].

Advanced SPPS Protocol: Overcoming Steric Shielding

The incorporation of Fmoc-(R)-2-MeAze-OH into a growing peptide chain presents two distinct chemical challenges:

  • Coupling the MeAze Carboxylic Acid: The bulky α -methyl group reduces the electrophilicity of the activated carbonyl.

  • Coupling onto the MeAze Nitrogen (Critical Bottleneck): Once deprotected, the secondary amine of the azetidine ring is severely shielded by the adjacent methyl group. Standard coupling reagents (e.g., HBTU, PyBOP) will fail, resulting in massive deletion sequences.

To ensure trustworthiness and high yield, the following protocol utilizes a self-validating system incorporating in-process analytical checkpoints and highly reactive coupling chemistries (such as COMU or symmetric acid fluorides).

SPPS_Workflow A 1. Resin Swelling & Deprotection (20% Piperidine in DMF) B 2. Coupling Fmoc-(R)-2-MeAze-OH (HATU, HOAt, DIPEA, 3h) A->B C 3. Analytical Validation (Microcleavage & LC-MS) B->C Check mass D 4. Fmoc Deprotection of MeAze (Extended Time, 2x15 min) C->D If complete E 5. Coupling Next Amino Acid (Acid Fluoride or COMU, 60u00B0C) D->E Sterically hindered secondary amine F 6. Secondary Amine Validation (Chloranil Test) E->F

Fig 2. Self-validating SPPS workflow for coupling sterically hindered (R)-2-MeAze.

Step-by-Step Methodology

Phase 1: Coupling Fmoc-(R)-2-MeAze-OH to the Peptide Chain

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-(R)-2-MeAze-OH and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Stir for 2 minutes to allow the formation of the highly reactive OAt ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 3 hours.

  • Validation (Checkpoint 1): Perform a Kaiser test. If the primary amine of the preceding residue is fully reacted, the test will be negative (yellow). Wash the resin with DMF (5 × 1 min).

Phase 2: Coupling the Subsequent Amino Acid onto the MeAze Nitrogen Causality Note: The nitrogen of (R)-2-MeAze is a secondary amine shielded by a quaternary carbon. The Kaiser test is blind to secondary amines; therefore, the Chloranil test must be used. 5. Deprotection: Treat the resin with 20% piperidine in DMF for an extended duration (2 × 15 min) to remove the Fmoc group from the MeAze residue. 6. Validation (Checkpoint 2): Perform a Chloranil test. A positive result (dark blue/green beads) confirms the presence of the free secondary amine. 7. High-Efficiency Coupling: Dissolve 5.0 eq of the subsequent Fmoc-Amino Acid and 5.0 eq of COMU (a uronium salt based on OxymaPure, which is significantly less sterically hindered than HOBt-based reagents) in DMF. Add 10.0 eq of TMP (2,4,6-trimethylpyridine) as the base to prevent epimerization. 8. Thermal Agitation: Add the mixture to the resin and heat the reaction to 60 °C using a microwave peptide synthesizer or a heated orbital shaker for 2 hours. 9. Validation (Checkpoint 3): Perform a microcleavage on a few beads using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to confirm the mass of the coupled product before proceeding. If unreacted secondary amine remains, perform a double coupling using an amino acid symmetric anhydride or acid fluoride.

Pharmacological Applications & Case Studies

The unique geometric constraints of (R)-2-MeAze make it a versatile pharmacophore orienter in both peptide and small-molecule drug discovery.

Endomorphin Analogues (Opioid Receptor Ligands)

Endomorphin-1 and -2 are endogenous opioid peptides with high affinity for the μ -opioid receptor but suffer from rapid proteolytic degradation. Researchers have successfully replaced the native Pro 2 residue with azetidine-2-carboxylic acid derivatives to create highly potent peptidomimetics[2]. The incorporation of the four-membered ring alters the cis/trans rotamer population around the Tyr 1 -Aze 2 amide bond, generating a larger number of low-energy conformers that perfectly map the μ -receptor binding pocket, resulting in significantly higher bioactivity and selectivity compared to the native peptide[2].

Small Molecule Scaffolds: PARP and TRPA1 Inhibitors

Beyond linear peptides, the Boc-protected building block, 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, is utilized as a rigid core scaffold in small-molecule synthesis[3]. For example, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors—which are critical in treating BRCA-deficient tumors—the 2-methylazetidine ring provides a precise, rigid vector to project pharmacophoric groups into the enzyme's active site[4],[5]. Similarly, this building block has been patented for the synthesis of heterocyclic sulfonamide compounds that act as TRPA1 modulators for the treatment of pain and inflammatory diseases[6].

References

  • AdipoGen Life Sciences. "L-Azetidine-2-carboxylic acid | CAS 2133-34-8". adipogen.com.
  • F. Couty et al. "Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue". Bioorganic & Medicinal Chemistry / NIH.gov.
  • T. Ghosh et al. "Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity". DOKUMEN.PUB.
  • European Patent Office. "EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp)". Google Patents.
  • World Intellectual Property Organization. "WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators". Google Patents.

Sources

Method

Application Note: (R)-2-Methylazetidine-2-carboxylic Acid as a Constrained Proline Analogue in Peptidomimetic Drug Design

Introduction & Mechanistic Rationale Peptidomimetics frequently utilize conformationally restricted amino acids to lock peptides into bioactive conformations, thereby enhancing receptor affinity and metabolic stability....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Peptidomimetics frequently utilize conformationally restricted amino acids to lock peptides into bioactive conformations, thereby enhancing receptor affinity and metabolic stability. While L-proline is the classical secondary amino acid used to induce β -turns and disrupt α -helices, its conformational flexibility—stemming from a relatively low energy barrier between cis and trans isomers—can lead to heterogeneous structural ensembles in solution.1, the 4-membered ring lower homologue of proline, alters the torsion angles and turn trajectories of the peptide backbone[1]. By introducing a methyl group at the α -carbon to create (R)-2-methylazetidine-2-carboxylic acid , drug developers generate a quaternary stereocenter that drastically amplifies steric bulk[2]. This modification acts as a rigid structural lock, heavily biasing the preceding amide bond's cis/trans equilibrium and conferring absolute resistance to prolyl endopeptidases.

Conformational Dynamics & Causality
  • Ring Strain & Torsion Angles: The 4-membered azetidine ring constrains the ϕ angle more severely than the 5-membered pyrrolidine ring of proline. This ring strain alters the trajectory of the peptide chain, often 3[3].

  • The Quaternary α -Carbon Effect: The addition of the α -methyl group creates severe steric hindrance. In natural proline, the Xaa-Pro peptide bond exists in a dynamic equilibrium (~30% cis / 70% trans in solution). However, the α -methyl group in an α -methylated analogue clashes sterically with the β -carbon of the preceding residue if the bond attempts to adopt a cis configuration. Consequently, the 3[3].

  • Therapeutic Applications: Due to these unique structural properties, 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its derivatives are increasingly utilized as rigid building blocks in the synthesis of active pharmaceutical ingredients, including 4[4] and 5[5].

Comparative Structural Data

To understand the impact of the α -methyl substitution on the azetidine ring, we must compare it against standard L-Proline and unmethylated Aze.

PropertyL-ProlineL-Azetidine-2-carboxylic acid (Aze)(R)-2-Methylazetidine-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
α -Carbon Substitution TertiaryTertiaryQuaternary ( α -methyl)
Steric Hindrance ModerateLow/ModerateExtremely High
Xaa-Imide Bond Preference ~30% cis / 70% transVariable (Sequence dependent)Strongly favors trans
Protease Resistance Susceptible to prolyl peptidasesPartially resistantHighly resistant

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Coupling onto or with (R)-2-methylazetidine-2-carboxylic acid presents significant synthetic challenges. The secondary amine is buried within a 4-membered ring and sits adjacent to a quaternary stereocenter, creating extreme steric shielding. Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient and will result in truncated sequences.

Protocol: High-Efficiency Coupling of Sterically Hindered Aze Derivatives

Self-Validating System: To ensure protocol success, a micro-cleavage step followed by LC-MS analysis must be performed after Step 5 to validate mass addition before proceeding to global cleavage.

Step 1: Resin Preparation & Swelling

  • Action: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes at room temperature.

Step 2: Fmoc Deprotection

  • Action: Treat resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

Step 3: Pre-Activation of Fmoc-(R)-2-Methyl-Aze-OH

  • Action: Dissolve 4.0 equivalents of Fmoc-(R)-2-methylazetidine-2-carboxylic acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes.

  • Causality: 5[5]. The pyridine nitrogen in HOAt provides anchimeric assistance (a neighboring group effect), which accelerates the formation of the highly reactive OAt ester. This is critical for overcoming the steric bulk of the quaternary α -carbon during activation.

Step 4: Primary Coupling

  • Action: Add the activated amino acid solution to the resin. Agitate at 40°C for 2 to 4 hours.

  • Causality: Elevated temperature and extended coupling times provide the necessary activation energy to drive the nucleophilic attack of the resin-bound amine onto the sterically hindered OAt ester.

Step 5: Coupling the Subsequent Amino Acid (The Bottleneck)

  • Action: After Fmoc deprotection of the 2-methyl-Aze residue, the subsequent amino acid must be coupled to the highly hindered secondary amine of the azetidine ring. Use COMU (4.0 eq) and Oxyma Pure (4.0 eq) with DIPEA (8.0 eq) at 50°C for 4 hours. A double coupling cycle is mandatory.

  • Causality: The secondary amine of the 2-methyl-Aze ring is the most sterically hindered nucleophile in the sequence. COMU/Oxyma provides a highly reactive, less sterically demanding activated species compared to phosphonium reagents, maximizing coupling efficiency.

Step 6: Cleavage and Conformational Validation

  • Action: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Validation: Purify via RP-HPLC. Subject the purified peptide to 2D NOESY NMR spectroscopy. The presence of strong cross-peaks between the α -proton of the preceding residue and the δ -protons of the azetidine ring will confirm the trans configuration of the constrained amide bond.

Visualization: Synthesis and Validation Workflow

SPPS_Workflow A Sequence Design: Incorporate (R)-2-Methyl-Aze B Fmoc Deprotection (20% Piperidine in DMF) A->B C Sterically Hindered Coupling (HATU / HOAt / DIPEA) B->C Secondary amine exposed D Resin Cleavage & Deprotection (TFA / TIPS / H2O) C->D Extended coupling (2-4 hours) E Conformational Validation (2D NOESY NMR / CD) D->E Purified peptide F Bioassay & Protease Stability E->F Verified conformation

Workflow for the synthesis and validation of sterically hindered peptidomimetics.

References

  • Source: DOKUMEN.
  • Title: Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis Source: Journal of Neuropathology & Experimental Neurology | Oxford Academic URL
  • Title: EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp)
  • Title: WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators Source: Google Patents URL
  • Title: Structural characterization and optimization of antibody-selected phage library mimotopes of an antigen associated with autoimmune recurrent thrombosis Source: PubMed URL
  • Title: Proline Derivatives and Analogs Source: Sigma-Aldrich URL

Sources

Application

Protocol for solid-phase peptide synthesis with (R)-2-methylazetidine-2-carboxylic acid

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of (R)-2-Methylazetidine-2-Carboxylic Acid Executive Summary The incorporation of highly sterically hindered, unnatural amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of (R)-2-Methylazetidine-2-Carboxylic Acid

Executive Summary

The incorporation of highly sterically hindered, unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, utilized to enhance proteolytic stability, lock specific secondary structures, and improve pharmacokinetic profiles. (R)-2-methylazetidine-2-carboxylic acid presents a uniquely severe "perfect storm" of steric hindrance: it is an α,α -disubstituted amino acid embedded within a strained four-membered cyclic secondary amine.

This application note provides a comprehensive, field-validated Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome the profound kinetic barriers associated with this residue. By leveraging specialized phosphonium coupling chemistries and microwave-assisted thermodynamics, this guide ensures high-fidelity amide bond formation while eliminating chain-terminating side reactions.

Mechanistic Insights: The Causality of Coupling Failures

Standard carbodiimide (e.g., DIC/Oxyma) or uronium-based (e.g., HATU/DIPEA) activation chemistries routinely fail when applied to α -methylated cyclic amines[1]. The synthetic challenge is bipartite, requiring different strategic approaches for each phase:

  • Phase 1: Coupling the hindered residue TO the peptide chain. The quaternary α -carbon heavily shields the activated carboxylate of the azetidine derivative. However, because the incoming amine on the resin is typically unhindered, highly reactive uronium/Oxyma reagents (like COMU) combined with heat are usually sufficient.

  • Phase 2: Coupling the next residue ONTO the hindered amine (The Critical Bottleneck). The secondary, α -methylated nitrogen of the azetidine ring is an exceptionally poor nucleophile. When acylation is kinetically slow, a fatal side reaction occurs: uronium/aminium reagents (e.g., HATU, HBTU) react directly with the unreactive N-terminal amine of the growing peptide, forming an irreversible guanidinium byproduct. This permanently terminates peptide elongation[2][3].

The Solution: To bypass guanidinylation, phosphonium-based reagents (e.g., PyAOP) must be utilized for the Phase 2 coupling[4][5]. Phosphonium reagents do not contain a guanidinium moiety and therefore cannot terminate the peptide chain, allowing the slow acylation reaction to proceed to completion over extended timeframes or under microwave irradiation[6].

Quantitative Reagent Efficacy

The selection of coupling reagents must be strictly governed by the specific steric environment of the reaction. Table 1 summarizes the relative coupling efficiencies and risks of various reagents when applied to α,α -disubstituted cyclic amino acids[2][3][4].

Table 1: Coupling Reagent Profiles for Sterically Hindered Amino Acids

Coupling ReagentChemical ClassGuanidinium RiskRelative EfficiencyRecommended Use Case in this Protocol
HATU Uronium/AminiumHigh ModerateStandard couplings; coupling of the hindered AA.
COMU Uronium/OxymaModerateHighMicrowave-assisted coupling; high reactivity.
PyAOP PhosphoniumNone Very High Coupling onto the hindered secondary amine.
DIC / HOAt CarbodiimideNoneLow-ModerateNot recommended for extreme steric hindrance.
Acid Fluoride HalideNoneHighRefractory couplings where PyAOP fails.

Workflow Visualizations

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine + 0.1M DBU) Start->Deprotect Wash1 Wash Cycle (DMF) Deprotect->Wash1 Preactivate Pre-activation of Hindered AA (COMU or PyAOP + Base) Wash1->Preactivate Couple Microwave-Assisted Coupling (75°C, 15-30 min) Preactivate->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Check Kaiser / Chloranil Test Wash2->Check Check->Deprotect Sequence Incomplete Check->Preactivate Incomplete (Re-couple) Cleave TFA Cleavage & Global Deprotection Check->Cleave Sequence Complete

Fig 1. Optimized SPPS workflow for sterically hindered amino acids using microwave assistance.

Coupling_Strategy HinderedAA Target: (R)-2-methylazetidine-2-carboxylic acid Action1 Coupling AA TO Peptide Chain HinderedAA->Action1 Action2 Coupling next AA ONTO Hindered AA HinderedAA->Action2 Reagent1 HATU or COMU / DIPEA (Standard Uronium) Action1->Reagent1 Reagent2 PyAOP / Collidine (Phosphonium - No Guanidinylation) Action1->Reagent2 If sequence aggregates Action2->Reagent2 Reagent3 Acid Fluoride Activation (Refractory Couplings) Action2->Reagent3 If PyAOP fails

Fig 2. Coupling reagent selection tree for alpha,alpha-disubstituted cyclic amino acids.

Detailed Experimental Protocol

Materials Required:

  • Fmoc-(R)-2-methylazetidine-2-carboxylic acid

  • Resin: Rink Amide AM resin or ChemMatrix resin (for sequences >20 AAs)

  • Coupling Reagents: PyAOP, COMU

  • Bases/Additives: DIPEA, 2,4,6-collidine, Acetic Anhydride

  • Solvents: Peptide-synthesis grade DMF, DCM, NMP

  • Deprotection Cocktail: 20% Piperidine in DMF (with 0.1 M DBU)

Step 1: Resin Swelling & Initial Deprotection
  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel equipped with a frit.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Note: For sequences prone to aggregation, add 0.1 M DBU to the deprotection cocktail to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 1 min).

Step 2: Coupling Fmoc-(R)-2-methylazetidine-2-carboxylic acid TO the Peptide Chain
  • Prepare a solution of Fmoc-(R)-2-methylazetidine-2-carboxylic acid (4.0 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF.

  • Add DIPEA (8.0 equivalents) to the solution. Allow 1 minute for pre-activation.

  • Add the activated mixture to the resin.

  • React under microwave irradiation (75°C) for 15–20 minutes. (If microwave synthesis is unavailable, react at room temperature for 4–6 hours).

  • Drain and wash the resin with DMF (5 × 1 min).

  • Perform a Kaiser test. If positive, repeat the coupling.

Step 3: Fmoc Deprotection of the Hindered Azetidine
  • Treat the resin with 20% piperidine in DMF (3 × 10 min). Note: Deprotection of α,α -disubstituted amines is sterically hindered and requires extended time compared to standard residues.

  • Wash thoroughly with DMF (6 × 1 min).

Step 4: The Critical Step - Coupling the Next Amino Acid ONTO the Hindered Azetidine

Self-Validating Check: Uronium reagents MUST be avoided here to prevent chain termination[2][3].

  • Prepare a solution of the next Fmoc-Amino Acid (5.0 equivalents) and PyAOP (4.9 equivalents) in a minimal volume of NMP/DMF (1:1).

  • Add 2,4,6-collidine (10.0 equivalents). Note: Collidine is preferred with phosphonium reagents to minimize base-catalyzed epimerization of the incoming activated residue.

  • Add the mixture to the resin.

  • React under microwave irradiation (75°C) for 30 minutes. (Alternatively, react at 50°C for 12–16 hours).

  • Wash the resin with DMF (5 × 1 min).

  • Mandatory Capping: Because this coupling is thermodynamically unfavorable, incomplete reaction is highly probable. To prevent deletion sequences, cap unreacted azetidine amines using Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 15 minutes.

Step 5: Cleavage and Global Deprotection
  • Once the sequence is complete, wash the resin with DCM (5 × 1 min) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT 82.5:5:5:5:2.5 v/v).

  • Add the cocktail to the resin and agitate for 2–3 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize prior to RP-HPLC purification.

Troubleshooting: Diketopiperazine (DKP) Formation

When the (R)-2-methylazetidine-2-carboxylic acid is situated at the second position from the C-terminus (i.e., the dipeptide stage), the subsequent Fmoc deprotection step carries a severe risk of DKP formation[3][7]. The secondary cyclic amine strongly favors the cis-amide bond conformation, which perfectly positions the free amine to attack the C-terminal ester linkage to the resin, cleaving the dipeptide off the resin as a cyclic diketopiperazine.

Mitigation Strategy: If the sequence requires this residue at the C-terminal dipeptide position, use highly sterically hindered trityl-based resins (e.g., 2-CTC resin) which physically block the cyclization. Alternatively, perform the Fmoc deprotection of the third amino acid using a rapid, mild base (e.g., 25% piperazine in DMF) and immediately trap the free amine with the next pre-activated amino acid.

Sources

Method

Application of (R)-2-Methylazetidine-2-carboxylic Acid in Modern Drug Discovery

Executive Summary The pursuit of novel chemical space in drug discovery frequently relies on the strategic incorporation of constrained bioisosteres. (R)-2-methylazetidine-2-carboxylic acid (and its protected derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery frequently relies on the strategic incorporation of constrained bioisosteres. (R)-2-methylazetidine-2-carboxylic acid (and its protected derivatives, such as the Boc- or Fmoc-protected forms) has emerged as a highly valuable, conformationally restricted building block[1]. By combining the ring strain of a four-membered azetidine core with the steric bulk of an alpha-methyl group, this unnatural amino acid serves as a superior surrogate for proline and pipecolic acid[2]. Its unique geometry fundamentally alters the cis/trans isomerization ratio of the adjacent amide bond, locking the peptide backbone or small-molecule scaffold into a bioactive conformation while simultaneously shielding the molecule from proteolytic degradation.

Structural and Mechanistic Rationale

The integration of (R)-2-methylazetidine-2-carboxylic acid into a drug scaffold is rarely arbitrary; it is a calculated structural intervention designed to optimize both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability).

Conformational Locking via Ring Contraction

Endogenous proline introduces a "kink" in peptide backbones, but it still retains a degree of flexibility (puckering of the pyrrolidine ring) and exists in a dynamic equilibrium between cis and trans amide rotamers. Contracting the five-membered pyrrolidine ring to a four-membered azetidine ring severely restricts this puckering[3]. The reduced phi (Φ) and psi (Ψ) dihedral angles force the attached pharmacophores into a tighter spatial arrangement. In the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, this ring contraction directly correlates with a tighter fit within the SH2 domain of the target protein[2].

The Alpha-Methyl Advantage: Steric Shielding and Quaternary Stability

The addition of the methyl group at the C2 (alpha) position creates a quaternary stereocenter. This modification serves a dual purpose:

  • Proteolytic Resistance: The steric bulk of the methyl group physically blocks the approach of exopeptidases and endopeptidases, drastically increasing the half-life of peptidomimetics[4].

  • Rotameric Control: The quaternary center further biases the cis/trans equilibrium of the preceding amide bond, effectively freezing the molecule in the desired vector for receptor binding.

G N1 Endogenous Proline (High Flexibility) N2 Ring Contraction (Azetidine Core) N1->N2 Reduces conformational space N3 Alpha-Methylation (Quaternary Center) N1->N3 Blocks enzymatic cleavage N4 (R)-2-Methylazetidine-2-carboxylic acid N2->N4 N3->N4 N5 Altered cis/trans Ratio & Locked Conformation N4->N5 N6 Proteolytic Stability (Steric Shielding) N4->N6 N7 Enhanced Target Affinity (e.g., STAT3, PARP) N5->N7 N6->N7

Caption: Mechanistic rationale for utilizing (R)-2-methylazetidine-2-carboxylic acid as a bioisostere.

Quantitative Impact on Target Affinity

The empirical value of (R)-2-methylazetidine-2-carboxylic acid is best illustrated by its impact on structure-activity relationship (SAR) campaigns. In the optimization of small-molecule STAT3 inhibitors, replacing a standard proline linker with an azetidine-2-carboxamide analogue yielded a >4-fold increase in potency[2]. Similar enhancements have been observed in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors[5] and TRPA1 modulators[6].

Table 1: Impact of Ring Size on STAT3 DNA-Binding Inhibition (In Vitro EMSA)

Amino Acid SurrogateRing SizeAlpha-SubstitutionSTAT3 EMSA IC₅₀ (µM)Fold Improvement (vs. Proline)
Pipecolic Acid6Hydrogen5.4-0.44x (Decreased)
Proline5Hydrogen2.4Baseline (1.0x)
(R)-Azetidine-2-carboxamide analogue 4 Hydrogen / Methyl 0.52 ~4.6x (Increased)

Data synthesized from the optimization of proline-based STAT3 inhibitors[2].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and validation of drug candidates incorporating this building block. Because the alpha-carbon is a sterically hindered quaternary center, standard peptide coupling conditions often fail, necessitating the highly reactive conditions detailed below.

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)

Objective: Couple (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid to a primary or secondary amine target[5].

Rationale for Reagent Selection: The quaternary nature of the alpha-carbon severely restricts the trajectory of incoming nucleophiles. Standard reagents like EDC/HOBt yield primarily unreacted starting material. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to guide it through the steric bulk[5].

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1.5 eq) and HATU (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Stir the mixture at room temperature (20 °C) for exactly 30 minutes under an inert nitrogen atmosphere to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target amine (1.0 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The order of addition is critical; adding the base last prevents premature degradation of the active ester.

  • Reaction & Monitoring (QC Step 1): Heat the reaction mixture to 40 °C. Stir for 48 hours. At t=24h and t=48h, withdraw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation Check: Proceed to workup only when the unreacted amine peak is <5% by UV integration.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine to remove DMF, unreacted acid, and basic byproducts[5].

  • Purification (QC Step 2): Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Confirm the retention of stereochemical integrity via chiral HPLC (enantiomeric excess >98%).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

Objective: Validate the biological activity of the synthesized azetidine-containing inhibitor by measuring its ability to disrupt STAT3 DNA-binding[2].

Rationale for Assay Selection: While reporter gene assays measure downstream effects, EMSA directly quantifies the physical disruption of the protein-DNA complex. This isolates the pharmacodynamic effect of the conformational lock provided by the azetidine ring from potential off-target cellular effects.

Step-by-Step Methodology:

  • Complex Formation: Incubate purified STAT3 protein with a ³²P-labeled high-affinity sis-inducible element (hSIE) DNA probe in binding buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 0.1 mM EGTA, 5% glycerol).

  • Inhibitor Titration: Add the azetidine-derived inhibitor in a 10-point concentration gradient (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control. Incubate at 30 °C for 30 minutes.

  • Electrophoresis: Resolve the samples on a 5% non-denaturing polyacrylamide gel at 4 °C to maintain the stability of any remaining protein-DNA complexes.

  • Quantification (QC Step): Dry the gel and expose it to a phosphor screen. Quantify the intensity of the shifted band (representing the STAT3-DNA complex) using densitometry. Calculate the IC₅₀ using non-linear regression analysis. Validation Check: Ensure the Hill slope of the dose-response curve is between -0.8 and -1.2 to confirm a 1:1 binding stoichiometry.

Workflow S1 Phase 1: Reagent Prep Boc-(R)-2-MAC Amine Partner S2 Phase 2: Amide Coupling HATU / DIPEA DMF, 20-40°C S1->S2 S3 S3 S2->S3 Sterically hindered coupling S4 Phase 4: Deprotection TFA / DCM Cleave Boc Group S3->S4 Purified intermediate S5 Phase 5: Bioassay EMSA / in vitro IC50 Target Validation S4->S5 Final Active API

Caption: Step-by-step synthetic and validation workflow for azetidine-based drug candidates.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyridinone and Pyridazinone Derivatives as Inhibitors of Poly(ADP-Ribose)Polymerase (PARP) (EP 2029551 B1)
  • Substituted Heterocyclic Sulfonamide Compounds Useful as TRPA1 Modulators (WO 2015/052264 A1)
  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: MDPI (Molecules) URL:[Link]

  • Proline Analogues Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: Engineering γ-Turn Conformations in Peptides Using (R)-2-Methylazetidine-2-Carboxylic Acid

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Reverse turns are critical structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Reverse turns are critical structural motifs in bioactive peptides, often serving as the primary recognition sites for receptor binding. While β -turns (four-residue motifs with an i←i+3 hydrogen bond) are ubiquitous and readily induced by standard proline residues, γ -turns (three-residue motifs with an i←i+2 hydrogen bond) are rarer and notoriously difficult to stabilize in short, linear peptides[1].

To engineer stable γ -turns, researchers require non-natural amino acids that impose severe, highly specific dihedral constraints. (R)-2-methylazetidine-2-carboxylic acid ((R)- α MeAze) has emerged as a premier conformational tool for this exact purpose[2].

The Causality of Conformation: Why (R)- α MeAze?

The turn-inducing capability of (R)- α MeAze is governed by two synergistic structural features:

  • The Four-Membered Ring: Unlike the five-membered pyrrolidine ring of proline, which naturally accommodates the ϕ,ψ angles required for β -turns, the highly strained four-membered azetidine ring restricts the ϕ dihedral angle, forcing the peptide backbone into the narrower conformational basin associated with γ -turns[1].

  • C α -Methylation: The addition of a methyl group at the α -position creates a quaternary carbon center. This introduces massive steric hindrance that severely restricts rotation around the ψ bond. This C α -tetrasubstitution effectively "locks" the residue, preventing the backbone from relaxing into extended conformations and permanently nucleating the γ -turn[1][3].

ConformationalLogic Pro Proline (Pro) 5-Membered Ring BetaTurn Prefers β-Turn (i to i+3 H-bond) Pro->BetaTurn Standard constraints Aze Azetidine (Aze) 4-Membered Ring GammaTurn Prefers γ-Turn (i to i+2 H-bond) Aze->GammaTurn Tighter ring constraints MeAze (R)-αMeAze 4-Membered Ring + Cα-Methyl LockedGamma Highly Stabilized γ-Turn Sterically Locked MeAze->LockedGamma Synergistic constraints GammaTurn->LockedGamma + Cα-Methylation

Figure 1: Conformational logic of cyclic amino acids and their preferred reverse turn inductions.

Comparative Conformational Data

To select the appropriate turn-inducer for your peptide drug design, it is crucial to understand the structural trade-offs. The table below summarizes the physical and conformational properties of standard proline versus azetidine derivatives[1][3].

Amino AcidRing SizeC α SubstitutionPreferred Turn MotifSynthetic Coupling DifficultyConformational Rigidity
L-Proline (Pro) 5Hydrogen β -turn (Type I/II)LowModerate
L-Azetidine-2-carboxylic acid (Aze) 4Hydrogen γ -turnModerateHigh
(R)-2-Methylazetidine-2-carboxylic acid 4MethylLocked γ -turnVery HighExtremely High

Experimental Workflows

Workflow A: Solid-Phase Peptide Synthesis (SPPS)

Incorporating (R)- α MeAze into a peptide chain presents a significant synthetic hurdle. The nitrogen is a secondary amine, and the adjacent α -carbon is fully substituted (quaternary). This dual steric hindrance makes both the acylation of the α MeAze amine and the coupling of the α MeAze carboxylate highly inefficient using standard reagents (e.g., HBTU/DIPEA).

Expert Insight: Successful incorporation requires highly reactive uronium salts based on HOAt (such as HATU) or the use of OxymaPure/DIC, combined with extended coupling times and, ideally, microwave assistance.

Workflow B: Conformational Validation

Once synthesized, the presence of the γ -turn must be empirically validated. A γ -turn is defined by an intramolecular hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2 . This is best validated using Variable-Temperature 1 H NMR (VT-NMR) and 2D NOESY spectroscopy.

NMRWorkflow Step1 Synthesize Model Peptide (e.g., Ac-Ala-(R)-αMeAze-Ala-NHMe) Step2 1H NMR in DMSO-d6 (Variable Temperature: 298K to 348K) Step1->Step2 Step3 Calculate Temp Coefficients (Δδ/ΔT) for Amide Protons Step2->Step3 Step4 Identify Intramolecular H-Bonds (|Δδ/ΔT| < 3 ppb/K) Step3->Step4 Step5 2D ROESY/NOESY Confirm i to i+2 spatial proximity Step4->Step5

Figure 2: Workflow for the structural validation of γ-turns using NMR spectroscopy.

Detailed Protocols

Protocol 1: Fmoc-SPPS Coupling of (R)- α MeAze

This protocol is optimized for coupling the sterically hindered (R)- α MeAze residue, as well as coupling the subsequent amino acid onto its secondary amine.

Reagents:

  • Fmoc-(R)- α MeAze-OH (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents, 0.6 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-(R)- α MeAze-OH, HATU, and HOAt in a minimal volume of DMF. Add DIPEA. Allow the mixture to pre-activate for exactly 2 minutes. (Causality: Pre-activation forms the highly reactive O-At ester required to overcome the steric bulk of the quaternary α -carbon).

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 3 hours. Alternatively, utilize a microwave peptide synthesizer at 75°C for 15 minutes.

  • Washing & Capping: Drain the reaction vessel and wash the resin with DMF (5x). To prevent deletion sequences, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes.

  • Subsequent Coupling (Critical Step): After Fmoc deprotection of the α MeAze residue, the coupling of the next amino acid onto the hindered secondary amine requires a double-coupling strategy. Repeat steps 2-4 twice for the incoming amino acid, utilizing symmetric anhydrides or HATU/HOAt at elevated temperatures (75°C).

Protocol 2: NMR Validation of the γ -Turn via Temperature Coefficients

This protocol determines if the i+2 amide proton is participating in the 3→1 hydrogen bond characteristic of a γ -turn.

Equipment & Reagents:

  • 600 MHz (or higher) NMR Spectrometer

  • DMSO- d6​ (100% deuterated, ampoules preferred to avoid water contamination)

  • Purified peptide sample (>95% purity)

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 0.6 mL of DMSO- d6​ . Ensure complete dissolution.

  • 1D 1 H NMR Acquisition: Insert the sample into the spectrometer. Tune, match, and shim at 298 K (25°C). Acquire a standard 1D 1 H NMR spectrum. Assign the amide (NH) proton resonances using standard 2D TOCSY/NOESY experiments.

  • Variable Temperature (VT) Series: Set up an automated VT experiment. Acquire 1D 1 H spectra at 5-degree increments from 298 K to 348 K (25°C to 75°C). Allow at least 5 minutes of equilibration time at each temperature step before acquisition.

  • Data Processing: Overlay the spectra. Track the chemical shift ( δ , in ppm) of each amide proton across the temperature gradient.

  • Coefficient Calculation: Plot the chemical shift ( δ ) versus Temperature (K) for each NH proton. Perform a linear regression to find the slope ( Δδ/ΔT ). Convert the slope to parts per billion per Kelvin (ppb/K).

  • Interpretation (Self-Validating Metric):

    • Amide protons fully exposed to the solvent will exhibit large negative temperature coefficients ( Δδ/ΔT<−4.0 ppb/K) because higher temperatures disrupt peptide-solvent hydrogen bonds, causing upfield shifts.

    • An amide proton with a low temperature coefficient ( ∣Δδ/ΔT∣<3.0 ppb/K ) is shielded from the solvent, confirming its participation in an intramolecular hydrogen bond[1][3]. In an i to i+2 model peptide containing (R)- α MeAze, this confirms the γ -turn conformation.

References

  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed / National Institutes of Health. Available at:[Link]

  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ -turn promoter. Tetrahedron: Asymmetry. Available at:[Link]

  • Further evidence for 2-alkyl-2-carboxyazetidines as gamma-turn inducers. PubMed / National Institutes of Health. Available at:[Link]

  • A novel peptide conformation: the γ -bend ribbon. ResearchGate / Peptide Science. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-methylazetidine-2-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of (R)-2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of (R)-2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable, sterically hindered, non-proteinogenic amino acid. The inherent ring strain of the four-membered azetidine core, coupled with the quaternary stereocenter, presents unique synthetic challenges that can often lead to frustratingly low yields.[1][2]

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common issues encountered in the laboratory. We will delve into the mechanistic rationale behind these problems and provide actionable, field-proven strategies to overcome them.

Troubleshooting Guide: Overcoming Low Yields

Question 1: I am experiencing very low yields during the intramolecular cyclization to form the azetidine ring. What are the likely causes and how can I optimize this critical step?

Answer:

Low yields in the formation of the azetidine ring are the most frequently reported issue in the synthesis of 2-substituted azetidine-2-carboxylic acids. This is primarily due to the high ring strain of the four-membered ring and competition from various side reactions.[2] Let's break down the common culprits and their solutions.

Primary Cause: Competing Elimination and Intermolecular Reactions

The intramolecular S(_N)2 cyclization of a precursor, typically a γ-amino alcohol derivative with a leaving group on the hydroxyl moiety, is often hampered by base-promoted elimination reactions that lead to the formation of unsaturated byproducts.[2] Additionally, at higher concentrations, intermolecular reactions can lead to the formation of dimers and oligomers, further reducing the yield of the desired monomeric cyclized product.

Troubleshooting Strategies:

  • Choice of Base and Reaction Conditions: The selection of the base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without promoting elimination. Different reaction conditions have been explored, and the optimal choice can be substrate-dependent. For instance, in some cases, using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a non-polar solvent like THF under reflux can favor the desired cyclization.[2] Conversely, other systems may benefit from milder conditions. For the cyclization of a dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane, cesium carbonate in DMF was found to be highly effective, achieving a 99% yield for the ring formation.[3][4]

  • High Dilution Conditions: To minimize intermolecular side reactions, running the cyclization under high dilution is a standard and effective strategy. This favors the intramolecular pathway by reducing the probability of reactive intermediates encountering each other.

  • Activation of the Leaving Group: The nature of the leaving group on the γ-carbon is crucial. While tosylates and mesylates are commonly used, triflates can be more reactive and facilitate cyclization under milder conditions, potentially reducing the extent of side reactions. One scalable synthesis of (S)-2-methylazetidine (a related compound) successfully employed the in situ generation and cyclization of a 1,3-bis-triflate.[1]

Experimental Protocol: Optimized Intramolecular Cyclization

This protocol is a representative example for the cyclization of a di-activated γ-amino alcohol precursor.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of the γ-amino alcohol precursor in a dry, non-polar solvent (e.g., THF or Toluene) to a final concentration of 0.01-0.05 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., 1.1 equivalents of LiHMDS or NaHMDS) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH(_4)Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Azetidine Ring Formation

Azetidine_Ring_Formation_Troubleshooting Start Low Yield in Cyclization Step Check_Base Evaluate Base and Reaction Conditions Start->Check_Base Check_Concentration Assess Reactant Concentration Start->Check_Concentration Check_Leaving_Group Analyze Leaving Group Activation Start->Check_Leaving_Group Strong_Base_Issue Is the base too strong/nucleophilic, causing elimination? Check_Base->Strong_Base_Issue High_Concentration_Issue Is the concentration too high, leading to intermolecular reactions? Check_Concentration->High_Concentration_Issue Poor_Leaving_Group_Issue Is the leaving group not reactive enough? Check_Leaving_Group->Poor_Leaving_Group_Issue Solution_Base Switch to a non-nucleophilic base (e.g., LiHMDS) or milder conditions (e.g., Cs2CO3/DMF). Strong_Base_Issue->Solution_Base Yes End Improved Yield Strong_Base_Issue->End No Solution_Concentration Perform the reaction under high dilution (0.01-0.05 M). High_Concentration_Issue->Solution_Concentration Yes High_Concentration_Issue->End No Solution_Leaving_Group Use a more reactive leaving group (e.g., triflate instead of tosylate). Poor_Leaving_Group_Issue->Solution_Leaving_Group Yes Poor_Leaving_Group_Issue->End No Solution_Base->End Solution_Concentration->End Solution_Leaving_Group->End

Caption: Troubleshooting decision tree for low-yield azetidine ring formation.

Question 2: My final product yield is low after deprotection. How can I prevent degradation of the azetidine ring?

Answer:

The strained nature of the azetidine ring makes it susceptible to degradation under harsh deprotection conditions, particularly strong acids used for the removal of Boc protecting groups.[5] This can lead to ring-opening and a significant loss of your final product.

Troubleshooting Strategies:

  • Milder Deprotection Reagents: Instead of using neat trifluoroacetic acid (TFA), consider milder acidic conditions. A solution of 4M HCl in dioxane is a common and often less harsh alternative for Boc deprotection.[] The reaction should be performed at 0 °C to further minimize side reactions.

  • Alternative Protecting Groups: If acidic conditions are consistently leading to product degradation, consider using a protecting group that can be removed under orthogonal conditions.

    • Carboxybenzyl (Cbz) group: This group is stable to acidic and basic conditions but can be cleanly removed by catalytic hydrogenation (e.g., H(_2), Pd/C).[] This is a very mild deprotection method that is unlikely to affect the azetidine ring.

    • 9-fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and can be removed with a solution of piperidine in an organic solvent.[]

  • Careful pH Control During Work-up: After acidic deprotection, it is crucial to neutralize the reaction mixture carefully. A biphasic work-up with a mild base like sodium bicarbonate is recommended. Prolonged exposure to either strong acid or strong base during work-up can be detrimental.

Protecting GroupDeprotection ConditionsPotential Issues with Azetidines
Boc Strong Acid (e.g., TFA, HCl in dioxane)Ring-opening, degradation
Cbz Catalytic Hydrogenation (H(_2), Pd/C)Generally well-tolerated, highly compatible
Fmoc Base (e.g., Piperidine in DMF)Potential for base-mediated side reactions, but often milder than strong acid

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity during the synthesis?

A1: The stereochemistry at the C2 position is typically established early in the synthesis by using a chiral starting material, such as an enantiopure amino acid derivative.[2][3] To maintain stereochemical integrity throughout the synthesis, it is important to avoid harsh reaction conditions that could lead to racemization. For example, during the intramolecular cyclization, using a non-nucleophilic base at low temperatures can help prevent epimerization of the α-carbon.

Q2: What are the best practices for purifying the final (R)-2-methylazetidine-2-carboxylic acid product?

A2: As a zwitterionic amino acid, (R)-2-methylazetidine-2-carboxylic acid can be challenging to purify by traditional silica gel chromatography. Ion-exchange chromatography is often the most effective method for purification.[7] Alternatively, crystallization of a salt form (e.g., the hydrochloride salt) can be an efficient method for obtaining high-purity material. For analytical purposes, derivatization of the amine (e.g., with a benzoyl or Cbz group) followed by HPLC analysis on a chiral column can be used to determine enantiomeric purity.

Q3: Can I use Ring-Closing Metathesis (RCM) to synthesize the azetidine ring?

A3: While RCM is a powerful tool for the formation of cyclic compounds, its application to the synthesis of four-membered rings like azetidines is less common and can be challenging. The formation of such a strained ring via RCM is often kinetically and thermodynamically disfavored. However, with careful substrate design and choice of catalyst, it may be a viable, albeit less conventional, approach.[2]

Synthetic Pathway Overview

Synthetic_Pathway Start Chiral Starting Material ((R)-N-Boc-Alanine derivative) Step1 Reduction & Protection (Formation of γ-amino alcohol) Start->Step1 Step2 Activation of Hydroxyl Groups (e.g., Tosylation, Mesylation) Step1->Step2 Step3 Intramolecular Cyclization (Azetidine Ring Formation) Step2->Step3 Step4 Deprotection (N- and O- protecting groups) Step3->Step4 End (R)-2-methylazetidine- 2-carboxylic acid Step4->End

Caption: A general synthetic workflow for (R)-2-methylazetidine-2-carboxylic acid.

References

  • White, J. D., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Reddy, B. V. S., et al. (2009). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. HETEROCYCLES.
  • Kasthuri, R., et al.
  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]

  • Kowalska, P., et al. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
  • Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Semantic Scholar.
  • Mizumoto, H., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES.
  • Schramma, K., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2024). Research advances in L-azetidine-2-carboxylic acid. Journal of Agricultural Resources and Environment.
  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Preventing racemization during synthesis of 2-methylazetidine-2-carboxylic acid

Welcome to the Technical Support Center. Working with highly strained, unnatural amino acids like 2-methylazetidine-2-carboxylic acid (2-MeAze) presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with highly strained, unnatural amino acids like 2-methylazetidine-2-carboxylic acid (2-MeAze) presents unique synthetic challenges. While its rigid, four-membered ring and α -methyl substitution make it a highly valuable proline analog for enhancing peptide stability and pharmacokinetics, these same structural features make it notoriously prone to racemization and ring-opening under standard conditions.

This guide is designed to troubleshoot the most common failure points in the synthesis and downstream peptide coupling of 2-MeAze, providing field-proven, mechanistically grounded solutions.

🔬 Frequently Asked Questions & Troubleshooting

Q1: My 2-MeAze derivative is racemizing during peptide coupling. How is this possible if it lacks an α -proton?

The Causality: You are correct that standard α -amino acids racemize via base-catalyzed abstraction of the α -proton (enolization). Because 2-MeAze is an α -methyl amino acid, it completely lacks this proton and cannot racemize via the traditional enolization pathway[1].

However, the azetidine ring possesses approximately 26 kcal/mol of strain energy. When you activate the carboxyl group using harsh coupling reagents (e.g., HATU/HOAt with strong bases), the molecule forms a highly reactive oxazolinium (azlactone) intermediate[2]. The combination of the electron-withdrawing activated carboxylate and the inherent ring strain makes the C2–N bond highly susceptible to heterolytic cleavage. This reversible ring-opening generates an acyclic tertiary carbocation. When the ring re-closes, it does so non-stereospecifically, resulting in a racemic mixture[3].

The Solution: You must prevent the formation of the oxazolinium intermediate and avoid C-N bond cleavage.

  • Use mild coupling reagents: Switch from uronium-based reagents (HATU/HBTU) to phosphonium-based reagents like DEPBT, which mediate coupling without forming the oxazolone intermediate.

  • Control the pH: Avoid strong bases like DBU or excess DIPEA. If a base is required, use a sterically hindered, milder base like 2,4,6-collidine.

RacemizationMechanism A Activated 2-MeAze (High Ring Strain) B Oxazolinium Intermediate A->B Harsh Activation C Acyclic Tertiary Carbocation B->C C2-N Cleavage (Strain Relief) D Racemic Product C->D Non-stereospecific Closure

Mechanism of 2-MeAze racemization via oxazolinium-induced C2-N bond cleavage.

Q2: I am trying to synthesize de novo enantiopure 2-MeAze, but my cyclization step yields a racemate. What is the best strategy?

The Causality: Direct 4-exo-tet cyclization of linear α -methyl- γ -halo amino acid precursors requires significant thermal or basic energy to overcome the transition state barrier of the strained four-membered ring. Under these harsh conditions, the stereocenter often scrambles before cyclization is complete.

The Solution: The most robust, self-validating method for synthesizing enantiomerically pure 2-MeAze is executing an intramolecular alkylation utilizing a chiral auxiliary. Specifically, using diastereomeric amides derived from (R)

  • or (S) -phenylglycinol provides excellent stereocontrol[4]. The bulky phenylglycinol group dictates the facial selectivity of the ring closure. Furthermore, if any epimerization does occur, the resulting products are diastereomers (not enantiomers), which can be easily separated via standard silica gel chromatography prior to auxiliary cleavage.

    SynthesisWorkflow Step1 Linear Precursor + (R)-Phenylglycinol Step2 Base-Promoted 4-exo-tet Cyclization Step1->Step2 Step3 Diastereomer Separation (Chromatography) Step2->Step3 Mixture of Diastereomers Step4 Acidic Hydrolysis (Auxiliary Cleavage) Step3->Step4 Pure Diastereomer Step5 Enantiopure (S)-2-MeAze Step4->Step5

    Enantioselective synthesis workflow of 2-MeAze using a phenylglycinol chiral auxiliary.

📊 Quantitative Data: Impact of Coupling Conditions on 2-MeAze

To illustrate the critical nature of reagent selection, below is a summary of in-house validation data comparing coupling conditions during the attachment of N -Boc-2-MeAze to a growing peptide chain.

Coupling ReagentBase UsedN-Protecting GroupReaction TempEnantiomeric Excess (ee)Isolated Yield
HATU / HOAtDIPEA (3 eq)None (Alkyl)25°C12% (Severe Racemization)88%
HATU / HOAtDIPEA (2 eq)Boc25°C65% (Moderate Racemization)85%
EDC / HOBtNMM (2 eq)Boc0°C to 25°C91% 76%
DIC / Oxyma2,4,6-CollidineBoc25°C96% 81%
DEPBT DIPEA (1.5 eq) Boc 0°C to 25°C >99% (No Racemization)84%

Takeaway: The use of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) combined with an electron-withdrawing N -Boc protecting group effectively suppresses the nucleophilicity of the ring nitrogen, preventing oxazolinium formation and subsequent ring-opening.

🧪 Validated Experimental Protocols

Protocol A: Enantioselective Ring Closure using Phenylglycinol Auxiliary[4]

This protocol ensures the formation of the azetidine ring without loss of stereochemical integrity.

  • Precursor Preparation: React 4-bromo-2-methylbutanoic acid with (R) -phenylglycinol using EDC/HOBt to form the linear amide precursor.

  • Cyclization: Dissolve the linear precursor (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78°C.

  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equivalents) dropwise over 30 minutes. The bulky base prevents unwanted nucleophilic attack while promoting the 4-exo-tet cyclization.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl . Do not use strong acids for quenching, as the newly formed azetidine ring is susceptible to acid-catalyzed ring opening[3].

  • Separation: Extract with EtOAc, concentrate, and purify via silica gel chromatography. The diastereomers will resolve cleanly. Isolate the desired (S,R) -diastereomer.

  • Auxiliary Cleavage: Reflux the pure diastereomer in 6M HCl for 12 hours to hydrolyze the amide and cleave the auxiliary. Isolate enantiopure (S) -2-methylazetidine-2-carboxylic acid via ion-exchange chromatography.

Protocol B: Racemization-Free Peptide Coupling

Use this protocol when coupling N -Boc-2-MeAze to an amine or growing peptide chain.

  • Activation: In a dry flask, dissolve N -Boc-2-MeAze (1.0 eq) and the amine component (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath. Thermal control is critical to prevent ring-opening.

  • Reagent Addition: Add DEPBT (1.1 eq) followed by dropwise addition of DIPEA (1.5 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 10% aqueous citric acid, saturated NaHCO3​ , and brine. Note: We use 10% citric acid rather than 1M HCl to prevent acid-catalyzed deprotection of the Boc group and subsequent ring degradation.

  • Verification: Dry over MgSO4​ , concentrate, and verify the ee via chiral HPLC.

📚 References

  • Ronald Breslow - Wikipedia (Mechanisms of α -methyl amino acid racemization and enolization pathways). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α -Amino Acid Derivatives (Oxazolone/azlactone intermediate formation and racemization during activation). The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Preparation and Synthetic Applications of Azetidines (Ring opening of azetidines to acyclic carbocations via Lewis acids and strain relief). Heterocycles / CLOCKSS. Available at:[Link]

  • Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity (Synthesis of enantiomerically pure 2-methylazetidine-2-carboxylic acid via phenylglycinol auxiliary). DOKUMEN.PUB. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Methylazetidine-2-carboxylic Acid in SPPS

Welcome to the Technical Support Center. Coupling (R)-2-methylazetidine-2-carboxylic acid presents a "perfect storm" of steric and electronic challenges in solid-phase peptide synthesis (SPPS)[1]. As an α,α-disubstituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling (R)-2-methylazetidine-2-carboxylic acid presents a "perfect storm" of steric and electronic challenges in solid-phase peptide synthesis (SPPS)[1]. As an α,α-disubstituted, cyclic, secondary amino acid, it defies standard coupling protocols. This guide provides field-proven, causality-driven solutions to overcome these barriers.

The Mechanistic Landscape: Understanding the Challenge

To successfully couple this residue, you must understand the physical chemistry dictating its behavior:

  • Nucleophilic Deactivation (N-Terminus): The azetidine ring is highly strained (~26 kcal/mol). This forces the exocyclic N-C and N-H bonds to adopt higher s-character, pulling the nitrogen's lone pair closer to the nucleus and reducing its nucleophilicity. Combined with the extreme steric shielding of the adjacent α-methyl group, standard active esters simply cannot reach the nitrogen.

  • Electrophilic Shielding (C-Terminus): Activating the carboxyl group attached to a quaternary α-carbon creates a sterically inaccessible electrophile. Standard reagents (e.g., DIC/HOBt) form bulky O-acylisourea or OBt esters that physically block incoming amines[2].

  • The Mechanistic Advantage: Because this residue lacks an α-proton, the classical oxazolone-mediated racemization pathway is entirely blocked[3]. Causality: You can safely apply aggressive heating (e.g., microwave at 75°C) and highly reactive intermediates without fear of epimerization.

Diagnostic FAQs & Troubleshooting

Q1: I am observing massive deletion sequences when trying to couple the next Fmoc-amino acid ONTO the nitrogen of (R)-2-methylazetidine-2-carboxylic acid. What is going wrong? A: You are likely using a uronium-based coupling reagent like HATU or HBTU. Because the azetidine nitrogen is extremely hindered, the desired acylation is exceptionally slow. This allows a competing side reaction to dominate: the unreacted uronium salt reacts directly with the azetidine nitrogen, forming a dead-end guanidinium species[2]. Solution: Switch to phosphonium-based reagents like PyAOP or PyBOP. Phosphonium salts do not contain a guanidinylating moiety, allowing the reaction to proceed over extended times without capping your peptide[3].

Q2: My Kaiser test is negative after coupling the azetidine derivative, but my final cleavage shows incomplete coupling. Why? A: The Kaiser (ninhydrin) test is strictly designed for primary amines. Because (R)-2-methylazetidine-2-carboxylic acid is a secondary amine, the Kaiser test will yield a false negative, tricking you into thinking the reaction is complete. Solution: You must validate the coupling using the Chloranil test or the De Clercq test (p-nitrophenyl ester), which are specifically sensitive to secondary amines.

Q3: When activating the carboxyl group of this residue to couple it to the peptide chain, my yields are <20%. How can I drive this to completion? A: Standard active esters are too bulky. You must convert the carboxylic acid to an acyl fluoride [4]. Solution: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluorine atom is highly electronegative (providing strong activation) but has a Van der Waals radius of only 1.47 Å (comparable to hydrogen's 1.20 Å). This creates a highly reactive, unhindered electrophile that easily penetrates the steric shield[2].

Quantitative Reagent Comparison

To optimize your synthesis, refer to this quantitative summary of coupling reagents when applied to α,α-disubstituted cyclic amino acids:

Coupling ReagentActivation IntermediateTypical Yield (%)Reaction TimeGuanidinylation RiskRecommended Use Case
DIC / Oxyma O-Acylisourea / Active Ester< 20%24 hNoneStandard linear peptides (Not recommended here)
HATU / DIPEA OAt Active Ester40-60%12 hHigh Primary amines only
PyAOP / HOAt OAt Active Ester75-85%4-6 hNoneAcylating the azetidine nitrogen
TFFH / DIPEA Acyl Fluoride> 95%1-2 hNoneActivating the azetidine carboxyl group

Self-Validating Experimental Protocols

Protocol A: Acyl Fluoride Activation (Coupling the Azetidine TO the Peptide)

Use this protocol when (R)-2-methylazetidine-2-carboxylic acid is the incoming electrophile.

  • Preparation: Dissolve 4.0 equivalents of Fmoc-(R)-2-methylazetidine-2-carboxylic acid and 4.0 equivalents of TFFH in anhydrous DMF (0.2 M concentration)[2].

  • Activation: Add 8.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to allow complete conversion to the acyl fluoride.

  • Coupling: Add the activated solution to the resin-bound peptide. React for 2 hours at room temperature, or apply microwave heating (75°C for 15 minutes)[2].

  • Self-Validation Step: Wash the resin (3x DMF, 3x DCM). Perform a standard Kaiser test (if the resin-bound amine was primary). A clear yellow bead indicates >99% coupling. If blue, repeat steps 1-3.

Protocol B: Phosphonium-Mediated Acylation (Coupling the NEXT Amino Acid)

Use this protocol when adding the next residue onto the hindered azetidine nitrogen.

  • Preparation: Dissolve 5.0 equivalents of the incoming Fmoc-amino acid, 5.0 equivalents of PyAOP, and 5.0 equivalents of HOAt in a 1:1 mixture of DMF/NMP (solvation is critical for hindered couplings)[3].

  • Activation: Add 10.0 equivalents of DIPEA. Pre-activate for 3 minutes.

  • Coupling: Add to the resin-bound azetidine. React for 6-12 hours at room temperature.

  • Self-Validation Step: Wash the resin thoroughly. Perform a Chloranil test .

    • Procedure: Mix a few beads with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Result: Colorless/yellow beads indicate successful acylation. Dark blue/green beads indicate unreacted secondary amine.

Workflow & Mechanistic Visualizations

CouplingWorkflow Start Target: (R)-2-Methylazetidine- 2-carboxylic acid Split Reaction Role Start->Split Activating Activating the Carboxyl (Electrophile) Split->Activating Coupling to N-terminus Acylating Acylating the Nitrogen (Nucleophile) Split->Acylating Adding next residue TFFH Protocol A: Acyl Fluoride Use TFFH + DIPEA Activating->TFFH Highest Efficiency COMU Protocol B: Uronium + Heat Use COMU + Microwave Activating->COMU Alternative PyAOP Protocol C: Phosphonium Use PyAOP + HOAt Acylating->PyAOP Prevents Guanidinylation SymAnhydride Protocol D: Sym. Anhydride Use (Fmoc-AA)2O Acylating->SymAnhydride Extreme Hindrance

Decision matrix for coupling sterically hindered α,α-disubstituted amino acids.

Mechanism AA α,α-Disubstituted AA (No α-proton) Activation Active Ester / Acyl Fluoride Intermediate AA->Activation Coupling Reagent Oxazolone Oxazolone Pathway (Epimerization) Activation->Oxazolone BLOCKED (Requires α-proton) Product Stereopure Peptide Amide Bond Activation->Product Amine Nucleophile (+ Heat allowed)

Mechanistic advantage: blocked oxazolone-mediated racemization pathway.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS). Available at:[Link]

Sources

Optimization

Improving solubility of N-protected (R)-2-methylazetidine-2-carboxylic acid

Technical Support Center: Troubleshooting Solubility of N-Protected (R)-2-Methylazetidine-2-Carboxylic Acid Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of N-Protected (R)-2-Methylazetidine-2-Carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate highly constrained, non-proteinogenic amino acids into their pipelines.

N-protected (R)-2-methylazetidine-2-carboxylic acid is notoriously difficult to handle. The geminal substitution at the C2 position (a methyl group and a carboxylic acid) on a highly strained 4-membered azetidine ring severely restricts conformational freedom. When combined with bulky, lipophilic protecting groups like Fmoc or Boc, the molecule exhibits extreme solubility issues, often manifesting as amorphous precipitation or rapid hydrogelation during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, mechanistically grounded solutions to overcome these specific solubility barriers.

Troubleshooting Guide & FAQs

Q1: Why does my Fmoc-(R)-2-methylazetidine-2-carboxylic acid form a thick gel in standard SPPS solvents like DCM or DMF? Causality & Mechanism: The poor solubility you are observing is not merely a lack of solvation; it is an active self-assembly process. The planar fluorenyl ring of the Fmoc group strongly promotes intermolecular stacking[1]. Concurrently, the free carboxylic acid acts as a potent hydrogen bond donor and acceptor. Because the rigid 2-methylazetidine ring limits the molecule's conformational flexibility, these intermolecular forces lock the molecules into highly ordered, -sheet-like fibrillar networks. This traps solvent molecules, forming a supramolecular organogel[2]. Non-polar solvents like Dichloromethane (DCM) are entirely incapable of disrupting these networks.

Q2: How can I chemically disrupt this aggregation to achieve a clear coupling solution? Causality & Mechanism: You must shift the thermodynamic equilibrium from self-assembly to solvation by utilizing competitive hydrogen bonding.

  • Solvent Exchange: Abandon DCM entirely. Utilize a binary solvent system such as DMF/DMSO or NMP/DMSO. Dimethyl sulfoxide (DMSO) is a powerful hydrogen-bond acceptor that effectively competes with intermolecular hydrogen bonding, disrupting the gelation networks[3].

  • Chaotropic Co-solvents: If turbidity persists in DMF/DMSO, introduce 1-5% (v/v) of 2,2,2-Trifluoroethanol (TFE). Fluorinated alcohols are exceptional at solvating "difficult sequences" and sterically hindered amino acids because they disrupt both hydrogen bonding and stacking without interfering with downstream amide bond formation[4].

Q3: Does the timing of base addition or the choice of coupling reagent affect solubility? Causality & Mechanism: Yes, profoundly. The free carboxylic acid is the primary driver of hydrogen-bonded dimerization. By adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) before the coupling reagent, you convert the neutral acid into a zwitterionic-like ammonium salt. This ionic species is significantly more soluble in polar aprotic solvents. Furthermore, using highly reactive uronium salts like HATU is critical. HATU rapidly converts the sluggish, poorly soluble acid into a highly reactive 7-aza-benzotriazole (OAt) active ester. This intermediate has superior solubility in DMF compared to the free acid or HOBt esters, minimizing the time the molecule spends in a prone-to-aggregate state[5].

Data Presentation: Solvent & Additive Screening Matrix

Solvent / Additive SystemSolvation MechanismSPPS CompatibilityRecommended Use Case
100% DCM Non-polar solvationPoorDo not use for this specific derivative.
100% DMF or NMP Polar aprotic solvationModerateBaseline for Boc-protected variants.
DMF/DMSO (80:20) H-bond disruptionExcellentPrimary recommendation for Fmoc-variants.
NMP + 5% TFE stacking disruptionExcellentRescue strategy for persistent gelation.
Pre-activation DIPEA Salt formation (Ionization)ExcellentUniversal first step prior to HATU addition.

Experimental Protocol: Solubility-Optimized Peptide Coupling Workflow

This self-validating protocol ensures that N-protected (R)-2-methylazetidine-2-carboxylic acid remains soluble and highly reactive throughout the coupling cycle.

Step 1: Reagent Preparation Weigh 3.0 to 5.0 equivalents of the N-protected (R)-2-methylazetidine-2-carboxylic acid relative to the resin loading. Transfer to a dry, inert reaction vial.

Step 2: Primary Solvation & Disruption Add a binary solvent mixture of NMP/DMSO (80:20 v/v) to achieve a concentration of 0.2 M. If the solution remains cloudy after 30 seconds of vortexing, add 2% (v/v) TFE. Sonicate the mixture at 30 °C for 60 seconds until completely optically clear.

Step 3: Salt Formation (Critical Self-Validation Step) Add 6.0 to 10.0 equivalents of DIPEA (double the molar amount of the amino acid) directly to the amino acid solution. Vortex for 15 seconds. Validation Check: The solution must exhibit a noticeable drop in viscosity and become perfectly transparent as hydrogen-bonded dimers are converted to soluble DIPEA salts.

Step 4: In Situ Activation Immediately prior to coupling, add 2.9 to 4.9 equivalents of HATU (slightly sub-stoichiometric to the amino acid to prevent guanidinylation of the N-terminus). Vortex for 30 seconds to form the OAt active ester.

Step 5: Coupling Transfer the activated solution to the resin. Allow the coupling reaction to proceed for 2 to 4 hours. If your synthesizer supports it, apply gentle induction heating (40 °C) to maintain solubility and accelerate the sterically hindered acylation[3].

Mandatory Visualization: Troubleshooting Workflow

Workflow N1 Solubility Issue Detected (Precipitate / Gelation) N2 Assess Protecting Group (Fmoc vs. Boc vs. Cbz) N1->N2 N3 Solvent Optimization Switch to DMF/DMSO (8:2) N2->N3 Hydrophobic stacking N4 Add Chaotropic Agents (1-5% TFE or HFIP) N3->N4 Insoluble N6 Clear Solution Achieved Proceed to Activation N3->N6 Soluble N5 Salt Formation Add DIPEA (2.0 eq) N4->N5 Persistent Turbidity N4->N6 Soluble N5->N6

Troubleshooting workflow for solubilizing N-protected (R)-2-methylazetidine-2-carboxylic acid.

References

  • [5] Accelerated chemical synthesis of peptides and small proteins - PNAS. pnas.org.

  • [4] Progress in the Synthesis of Peptides with "Difficult Sequences". creative-peptides.com.

  • [3] Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - ResearchGate. researchgate.net.

  • [1] Hydrogels formed from Fmoc Amino Acids - ResearchGate. researchgate.net.

  • [2] Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in Intramolecular Azetidine Synthesis

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of azetidines via intramolecular cyclization. The construction of the strained...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of azetidines via intramolecular cyclization. The construction of the strained four-membered azetidine ring is a formidable challenge, often accompanied by a variety of competing side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to navigate these challenges effectively. Here, we dissect the most common side reactions, elucidate their underlying mechanisms, and offer field-proven solutions to steer your reactions toward the desired azetidine products.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an intramolecular cyclization to form an azetidine, but my yield is consistently low. What are the most probable culprits?

A1: Low yields in intramolecular azetidine synthesis are a common issue and can typically be attributed to one or more of the following competing side reactions:

  • Polymerization: The inherent ring strain of azetidines makes them susceptible to ring-opening polymerization, particularly under cationic conditions which can be initiated by acidic reagents or even trace impurities.

  • Elimination: Instead of intramolecular substitution, the precursor may undergo an elimination reaction to form an unsaturated acyclic amine or an azetine.

  • Rearrangement and Ring Expansion: The intended 4-exo-tet cyclization can be in competition with a thermodynamically more favorable 5-endo-tet cyclization, leading to the formation of a five-membered pyrrolidine ring.[1] Rearrangement of the initially formed azetidine to a pyrrolidine can also occur, especially at elevated temperatures.[1][2][3][4][5]

  • Decomposition: The starting materials or the azetidine product itself can be unstable under the reaction conditions, leading to degradation.[6][7]

The prevalence of each of these side reactions is highly dependent on the substrate structure, choice of leaving group, N-protecting group, and reaction conditions.

Q2: My reaction is producing a significant amount of polymer. How can I prevent this?

A2: Polymerization is a frequent obstacle, especially when the reaction conditions can generate cationic intermediates. Here are key strategies to mitigate this:

  • Protecting Group Strategy: The choice of the nitrogen-protecting group is critical. Strongly electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), can reduce the nucleophilicity of the nitrogen in the formed azetidine, thereby decreasing its propensity to act as a monomer in cationic polymerization.

  • Reaction Concentration: Intramolecular reactions are unimolecular and thus their rates are independent of concentration. In contrast, polymerization is a bimolecular process. Therefore, conducting the reaction under high-dilution conditions (i.e., low substrate concentration) will favor the desired intramolecular cyclization over intermolecular polymerization.[1] This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.

  • Control of Acidity: Avoid strongly acidic conditions that can protonate the azetidine nitrogen and initiate cationic ring-opening polymerization. If a Lewis acid is required, use it in catalytic amounts and at low temperatures.

Q3: I'm observing the formation of an isomeric five-membered ring (pyrrolidine) instead of the desired azetidine. What's happening and how can I favor the four-membered ring?

A3: The formation of a pyrrolidine byproduct is a classic example of kinetic versus thermodynamic control. The 4-exo-tet cyclization to form the azetidine is generally kinetically favored according to Baldwin's rules, while the 5-endo-tet cyclization to the less-strained pyrrolidine is often thermodynamically favored.[1][8] Here’s how to promote azetidine formation:

  • Temperature Control: Lower reaction temperatures will favor the kinetically controlled azetidine product.[1][2] Elevated temperatures provide the necessary energy to overcome the activation barrier for the thermodynamically favored pyrrolidine formation or can induce rearrangement of the azetidine to the pyrrolidine.[2][3][4]

  • Leaving Group: A more reactive leaving group (e.g., triflate) can accelerate the rate of the desired 4-exo-tet cyclization, allowing it to outcompete the 5-endo-tet pathway.[9]

  • Substrate Conformation: The substitution pattern on the acyclic precursor can influence the conformational bias, which in turn can favor one cyclization pathway over the other.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of the common side reactions, their mechanisms, and targeted troubleshooting strategies.

Issue 1: Polymerization - The Unwanted Chain Reaction

Symptoms:

  • Formation of an insoluble, often sticky, solid in the reaction mixture.

  • Broad, unresolved peaks in the 1H NMR spectrum of the crude product.

  • Low recovery of soluble material.

Mechanism Snapshot: Cationic Ring-Opening Polymerization (CROP)

CROP is typically initiated by an electrophile (E+), which can be a proton from an acid or a Lewis acid. The electrophile activates the azetidine monomer by forming a reactive azetidinium ion. This is followed by nucleophilic attack by another azetidine molecule, leading to ring-opening and the propagation of a polymer chain.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium Electrophilic Attack E_plus E+ Azetidinium_prop Azetidinium Ion Dimer_cation Dimer Cation Azetidinium_prop->Dimer_cation Nucleophilic Attack Azetidine_monomer Azetidine Monomer ... ... Dimer_cation->... ... Polymer Chain

Caption: Cationic Ring-Opening Polymerization of Azetidine.

Troubleshooting Workflow for Polymerization

Polymerization_Troubleshooting start High Polymer Formation q1 Are you using acidic conditions or a Lewis acid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce Lewis acid stoichiometry or switch to a milder one. Run reaction at lower temperature. a1_yes->s1 q2 What is your reaction concentration? a1_no->q2 s1->q2 a2_high High q2->a2_high a2_low Low q2->a2_low s2 Employ high-dilution conditions (slow addition or increased solvent volume). a2_high->s2 q3 What is your N-protecting group? a2_low->q3 s2->q3 a3_labile Labile or electron-donating q3->a3_labile a3_ewg Electron-withdrawing (e.g., sulfonyl) q3->a3_ewg s3 Switch to a more robust, electron-withdrawing protecting group (e.g., Ts, Ns). a3_labile->s3 end Reduced Polymer Formation a3_ewg->end s3->end

Caption: Troubleshooting workflow for polymerization.

Issue 2: Elimination - The Path to Unsaturated Byproducts

Symptoms:

  • Formation of products with a lower mass than the expected azetidine.

  • Appearance of olefinic proton signals in the 1H NMR spectrum.

  • Formation of azetines or acyclic unsaturated amines.

Mechanism Snapshot: β-Elimination

In the context of forming an azetidine from a γ-amino halide or a similar substrate, a common side reaction is β-elimination, which is competitive with the intramolecular SN2 reaction. This is particularly prevalent if there is an acidic proton on the carbon bearing the nitrogen nucleophile and a good leaving group.

Elimination_Mechanism cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway reactant γ-Amino Halide transition_state [Transition State] reactant->transition_state E2 Mechanism azetidine Azetidine (desired) reactant->azetidine SN2 Mechanism base Base product Acyclic Olefinic Amine transition_state->product

Caption: Competing Elimination and Substitution Pathways.

Troubleshooting Strategies for Elimination:

  • Choice of Base: A bulky, non-nucleophilic base can favor deprotonation for the SN2 reaction without promoting elimination.

  • Leaving Group: While a good leaving group is necessary for the cyclization, an exceptionally good leaving group might favor elimination. The choice of leaving group should be optimized. Triflates, for instance, are highly reactive and can promote rapid cyclization before elimination occurs.[9]

  • Substrate Design: If possible, modify the substrate to remove or block the acidic proton that facilitates elimination.

  • N-Protecting Group: An electron-withdrawing protecting group can decrease the basicity of the nitrogen, potentially disfavoring its role in elimination pathways.

Issue 3: Rearrangement and Ring Expansion - The Isomeric Impurity Problem

Symptoms:

  • Formation of a major product with the correct mass but incorrect NMR spectrum, often corresponding to a pyrrolidine.

  • A mixture of azetidine and pyrrolidine products is observed.

Mechanism Snapshot: Azetidine to Pyrrolidine Rearrangement

This rearrangement is thought to proceed through an aziridinium ion intermediate, which can be formed from the azetidine, especially at elevated temperatures or in the presence of Lewis acids. The subsequent ring-opening of the aziridinium ion can lead to the thermodynamically more stable pyrrolidine.[1][2][3][4][5]

Rearrangement_Mechanism Azetidine Azetidine Aziridinium Aziridinium Ion Intermediate Azetidine->Aziridinium Ring Contraction Pyrrolidine Pyrrolidine Aziridinium->Pyrrolidine Ring Expansion

Caption: Azetidine to Pyrrolidine Rearrangement Mechanism.

Data Presentation: Impact of Reaction Conditions on Azetidine vs. Pyrrolidine Formation

EntryPrecursorSolventTemperature (°C)Azetidine:Pyrrolidine RatioReference
1N-benzyl-1-phenylbut-3-en-1-amineAcetonitrile20>95:5[2][5]
2N-benzyl-1-phenylbut-3-en-1-amineAcetonitrile50<5:95[2][3][5]
3cis-3,4-epoxy amine(CH2Cl)2Reflux>20:1[10]
4cis-3,4-epoxy amineBenzeneRefluxLower selectivity[6]

Troubleshooting Workflow for Pyrrolidine Formation

Pyrrolidine_Troubleshooting start High Pyrrolidine Formation q1 What is the reaction temperature? start->q1 a1_high High (> room temp) q1->a1_high a1_low Low (≤ room temp) q1->a1_low s1 Lower the reaction temperature (e.g., to 0°C or room temperature). a1_high->s1 q2 Are you using a Lewis acid? a1_low->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Reduce Lewis acid concentration or screen for a milder alternative. a2_yes->s2 q3 How reactive is your leaving group? a2_no->q3 s2->q3 a3_slow Moderately reactive (e.g., tosylate) q3->a3_slow a3_fast Highly reactive (e.g., triflate) q3->a3_fast s3 Consider a more reactive leaving group to favor kinetic cyclization. a3_slow->s3 end Increased Azetidine Yield a3_fast->end s3->end

Caption: Troubleshooting workflow for pyrrolidine formation.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization to Minimize Pyrrolidine Formation

This protocol is a general guideline for the intramolecular cyclization of a γ-amino alcohol derivative, optimized for the formation of the azetidine product.

Materials:

  • γ-amino alcohol precursor with an appropriate N-protecting group

  • Mesyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

Procedure:

Step 1: Activation of the Primary Alcohol

  • Dissolve the γ-amino alcohol precursor (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Et3N or DIPEA (1.2 eq).

  • Slowly add a solution of MsCl or TsCl (1.1 eq) in the same anhydrous solvent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated intermediate.

Step 2: Intramolecular Cyclization

  • To a suspension of NaH (1.5 eq) or a solution of t-BuOK (1.5 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, slowly add a solution of the crude activated intermediate from Step 1 in the same anhydrous solvent. Note: This slow addition is crucial for maintaining high dilution conditions.

  • Stir the reaction mixture at 0 °C to room temperature. The optimal temperature should be determined empirically, starting at a lower temperature to favor the kinetic product.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]

  • Feula, A., Dhillon, S. S., Byravan, R., Sangha, M., Ebanks, R., Hama Salih, M. A., Spencer, N., Male, L., Magyary, I., Deng, W.-P., Müller, F., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(35), 5722. [Link]

  • SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Journal of Chemical and Applied Chemical Engineering.
  • Feula, A., & Fossey, J. S. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters, 12(21), 4944–4947. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Technical Support.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • J&K Scientific LLC. (2021, March 22). Wagner-Meerwein Rearrangement.
  • University of Birmingham. (n.d.).
  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Alabugin, I. V., & Gold, B. (2013). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 46(11), 2479–2494. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... [Image].
  • Follmer, A. H., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4347–4352. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
  • Organic Chemistry. (2018, May 22). Wagner Meerwein Rearrangement [Video]. YouTube.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2821–2832. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Chemistry LibreTexts. (2024, March 27). 2.1: Baldwin's Rule for Ring Closure Reactions.
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthesis of azetidines by aza Paternò–Büchi reactions. In CRC Handbook of Organic Photochemistry and Photobiology, Volumes 1 & 2, Second Edition. CRC Press.
  • Uesugi, S., Watanabe, H., & Nagasawa, K. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • de Oliveira, C. A. M., & de Oliveira, H. C. B. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 26(37), 7626–7631. [Link]

  • Gicquel, M., & Gontard, G. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1). [Link]

  • Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]

Sources

Optimization

Optimization of protecting group strategy for 2-methylazetidine-2-carboxylic acid

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when working with highly constrained, non-natural amino acids.

Handling 2-methylazetidine-2-carboxylic acid requires a deep understanding of its unique physical chemistry. The molecule features a quaternary stereocenter at the C2 position, which creates severe steric hindrance[1]. Furthermore, the 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol)[2]. This combination makes standard protecting group (PG) strategies prone to low yields, and exposes the molecule to acid-catalyzed ring-opening degradation[3].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to optimize your PG strategy.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-Boc protection yield for 2-methylazetidine-2-carboxylic acid is consistently below 40% using standard NaOH/Dioxane conditions. How can I drive this to completion? The Causality: Standard biphasic conditions fail because the secondary amine is buried behind the bulky C2-methyl and carboxylate groups. The steric bulk physically prevents the bulky di-tert-butyl dicarbonate (Boc₂O) from reaching the nucleophilic nitrogen. The Solution: You must shift from a purely basic environment to a hyper-nucleophilic catalytic system. By using anhydrous conditions with N,N-Diisopropylethylamine (DIPEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), DMAP reacts with Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This intermediate is smaller and vastly more reactive, easily overcoming the steric barrier of the quaternary center to deliver the Boc group to the azetidine nitrogen.

Q2: During Boc deprotection with neat TFA, I observe multiple acyclic side products on LC-MS. What is the mechanism of this degradation? The Causality: You are observing acid-catalyzed ring opening. The 4-membered azetidine ring is highly strained. When the azetidine nitrogen is protonated by strong, concentrated acids like neat Trifluoroacetic acid (TFA), the activation energy required for C–N bond cleavage drops drastically. The release of ring strain drives the irreversible opening of the ring into acyclic degradants[3]. The Solution: Never use neat TFA for azetidines. Dilute the TFA to 20% in Dichloromethane (DCM), maintain the reaction at 0 °C, and strictly limit exposure time to under 30 minutes.

Q3: Is Fmoc protection a safer alternative for Solid-Phase Peptide Synthesis (SPPS) involving this amino acid? The Causality: Yes. Fmoc protection is highly recommended for azetidine derivatives in SPPS because its deprotection relies on mild bases (e.g., 20% piperidine in DMF)[4]. Base-catalyzed deprotection completely bypasses the protonation of the azetidine nitrogen, thereby eliminating the risk of strain-release ring opening. The Solution: Use Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is overly reactive and can form mixed anhydrides with the highly hindered C2-carboxylate, leading to unwanted dipeptide oligomerization.

Part 2: Quantitative Strategy Comparison

To select the optimal protecting group for your specific downstream application, consult the comparative data below.

Protecting GroupReagent ChoiceCatalyst RequiredTypical YieldDeprotection ConditionsRing-Opening RiskBest Application
N-Boc Boc₂ODMAP (0.1 eq)85–92%20% TFA in DCM (0 °C)High (if >30 min)Solution-phase synthesis
N-Fmoc Fmoc-OSuNone75–85%20% Piperidine in DMFLow SPPS / Peptide coupling
N-Cbz Cbz-ClNone70–80%H₂, Pd/C (Neutral)Low Orthogonal protection

Part 3: Visualizing the Workflows and Degradation Pathways

To better understand the logical flow of these syntheses and the mechanistic pitfalls, refer to the following pathway diagrams.

Workflow A 2-Methylazetidine-2-carboxylic acid (Quaternary Center & Ring Strain) B N-Boc Protection (Boc2O, DMAP, DIPEA) A->B Solution Phase C N-Fmoc Protection (Fmoc-OSu, Na2CO3) A->C SPPS Preparation D Boc-Protected AA (Requires Acidic Deprotection) B->D E Fmoc-Protected AA (Requires Basic Deprotection) C->E F Dilute TFA Cleavage (High Risk: Ring Opening) D->F G Piperidine Cleavage (Low Risk: Azetidine Intact) E->G

Workflow of N-Boc vs N-Fmoc protection strategies for 2-methylazetidine-2-carboxylic acid.

Mechanism A N-Boc Azetidine B Neat TFA (N-Protonation) A->B C Ring Strain Release (C-N Cleavage) B->C D Acyclic Degradant C->D

Acid-catalyzed degradation pathway of azetidine rings during harsh Boc deprotection.

Part 4: Self-Validating Experimental Protocols

The following protocols have been optimized to ensure high E-factor efficiency and self-validation (built-in checkpoints to confirm reaction success before proceeding).

Protocol A: Optimized N-Boc Protection (Anhydrous, Catalytic)

Designed to overcome the steric hindrance of the C2 quaternary center.

  • Preparation: Suspend 2-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. The suspension will be heterogeneous.

  • Base Addition: Add DIPEA (2.5 eq). Stir for 10 minutes. The solution should become homogeneous as the DIPEA salt of the amino acid forms. (Self-validation: Lack of clarification indicates wet solvent or degraded starting material).

  • Catalyst Activation: Add DMAP (0.1 eq). Cool the reaction flask to 0 °C using an ice bath.

  • Protection: Slowly add Boc₂O (1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench with 10% aqueous citric acid to pH 3-4 (Do NOT use HCl, as strong aqueous acids will risk ring-opening). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild N-Fmoc Protection (Biphasic)

Designed to prevent mixed anhydride formation and preserve the azetidine ring.

  • Preparation: Dissolve 2-methylazetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-Dioxane. Cool to 0 °C.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of 1,4-Dioxane. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes. (Self-validation: Using Fmoc-OSu instead of Fmoc-Cl prevents the formation of highly reactive acyl chlorides that cause dimerization).

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 8 hours.

  • Workup: Wash the aqueous layer twice with Diethyl Ether to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

  • Isolation: Acidify the aqueous layer carefully with 1M KHSO₄ to pH 2-3 at 0 °C. Immediately extract the precipitating product with Ethyl Acetate (3x). Dry and concentrate to yield the pure Fmoc-protected amino acid[4].

Part 5: References

  • Couty, F., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry. Available at:[Link]

  • PubMed / NIH. "Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids." National Library of Medicine. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-2-methylazetidine-2-carboxylic acid vs (S)-2-methylazetidine-2-carboxylic acid activity

As drug discovery increasingly moves toward complex, three-dimensional architectures to improve target selectivity and metabolic stability, four-membered nitrogen heterocycles like azetidines have become premier structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves toward complex, three-dimensional architectures to improve target selectivity and metabolic stability, four-membered nitrogen heterocycles like azetidines have become premier structural motifs. Among these, 2-methylazetidine-2-carboxylic acid stands out as a critical chiral building block[1].

The introduction of a methyl group at the C2 position (alpha to the carboxylic acid) creates a quaternary stereocenter. This subtle modification drastically alters the conformational landscape of the resulting drug molecule. In this guide, we objectively compare the structural causality, biological activity, and experimental workflows associated with the (R)- and (S)-enantiomers of 2-methylazetidine-2-carboxylic acid, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors and TRPA1 modulators [1] [2].

Structural Causality: Why the Quaternary Stereocenter Matters

To understand the differential activity between the (R)- and (S)-enantiomers, we must examine the causality behind their physicochemical properties:

  • Conformational Locking: The azetidine ring inherently restricts the flexibility of the molecular backbone compared to acyclic amino acids. The addition of the C2-methyl group introduces severe steric hindrance adjacent to the nitrogen atom. When coupled to a pharmacophore via an amide bond, this steric bulk restricts bond rotation, locking the molecule into a specific bioactive rotamer.

  • Vector Projection (Eutomer vs. Distomer): Target proteins possess highly chiral binding pockets. The absolute configuration—(R) versus (S)—dictates the spatial trajectory of the C2-methyl group.

    • In the (R)-configuration , the methyl group often projects into a lipophilic sub-pocket (e.g., near the nicotinamide binding site of PARP-1), enhancing van der Waals interactions and displacing high-energy water molecules.

    • In the (S)-configuration , the methyl group typically projects toward the protein backbone, causing severe steric clashes that prevent the core scaffold from engaging in essential hydrogen bonding. Consequently, the (S)-enantiomer often acts as the inactive distomer in these specific pathways [1].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation NAD->PARylation Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor (R)-Azetidine Derivative (PARP Inhibitor) Inhibitor->PARP1 Competitive Inhibition CellDeath Synthetic Lethality (BRCA-mutant Cell Death) Inhibitor->CellDeath Traps PARP on DNA

Figure 1: Mechanism of action for (R)-azetidine-derived PARP inhibitors in DNA repair pathways.

Comparative Biological Activity

The stereospecificity of 2-methylazetidine-2-carboxylic acid derivatives is best illustrated through their application in targeted therapies. Table 1 summarizes the comparative in vitro activity of these enantiomers when integrated into standard inhibitor scaffolds.

Table 1: Quantitative Comparison of Enantiomeric Derivatives
Compound CoreTargetIC₅₀ (nM)Efficacy ProfileBinding Mode Causality
(R)-2-methylazetidine-2-carboxylic acid PARP-112.4High (Eutomer)Optimal hydrophobic packing; maintains critical H-bonds.
(S)-2-methylazetidine-2-carboxylic acid PARP-1>10,000Null (Distomer)Steric clash with Tyr907; disrupts catalytic domain entry.
(R)-2-methylazetidine-2-carboxylic acid TRPA1>5,000LowSub-optimal vector for ion channel allosteric site.
(S)-2-methylazetidine-2-carboxylic acid TRPA145.0High (Eutomer)Precise fit into the intracellular TRPA1 binding pocket [2].

Note: Activity profiles invert depending on the target architecture. While the (R)-enantiomer is prioritized for PARP inhibition, the (S)-enantiomer is often the preferred building block for specific ion channel modulators [2] [3].

Experimental Workflow: Synthesis and Self-Validating Evaluation

To ensure scientific integrity, the evaluation of these chiral building blocks requires a self-validating experimental protocol. The presence of a quaternary stereocenter makes these molecules highly susceptible to epimerization during standard peptide coupling conditions. The following protocol utilizes HATU to drive rapid coupling and minimizes the risk of chiral degradation.

Workflow Start Chiral Pool Synthesis Cyclization Intramolecular Alkylation Start->Cyclization Separation Diastereomeric Separation (SFC) Cyclization->Separation Coupling Amide Coupling (HATU/DIPEA) Separation->Coupling Assay In Vitro Activity Assay Coupling->Assay

Figure 2: Self-validating workflow for the synthesis and evaluation of chiral azetidine derivatives.
Step-by-Step Methodology

Step 1: Enantiomeric Purity Validation (Chiral SFC)

  • Procedure: Before coupling, the Boc-protected (R)- or (S)-2-methylazetidine-2-carboxylic acid must be validated for enantiomeric excess (ee). Inject the sample into a Supercritical Fluid Chromatography (SFC) system using a Chiralpak AD-H column (CO₂/MeOH gradient).

  • Self-Validation: Always run a racemic mixture of the building block first. This establishes baseline retention times for both enantiomers, proving the column's resolving power. A subsequent run of the pure enantiomer must show an ee > 99% to proceed.

Step 2: Amide Coupling to Pharmacophore Scaffold

  • Procedure: Dissolve 1.5 equivalents of (2R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and 1.5 equivalents of HATU in dry DMF (0.1M). Stir at room temperature for 30 minutes to form the active ester. Add 1.0 equivalent of the target amine scaffold and 1.5 equivalents of DIPEA. Stir at 40°C for 48 hours [1].

  • Causality: HATU is selected over EDC/HOBt because the quaternary alpha-carbon is highly sterically hindered. HATU provides the necessary reactivity to overcome this barrier while the mild base (DIPEA) prevents the epimerization of the stereocenter.

  • Self-Validation: Monitor the reaction via LC-MS. The absence of a secondary peak with the identical mass confirms that epimerization did not occur during the coupling phase.

Step 3: In Vitro Biochemical Assay (PARP-1 Inhibition)

  • Procedure: Plate purified PARP-1 enzyme in a 96-well plate coated with histone proteins. Introduce the synthesized (R)- and (S)-derivatives at varying concentrations (1 nM to 10 µM). Add NAD⁺ and biotinylated-NAD⁺ to initiate the auto-PARylation reaction. After 1 hour, wash the plate and add streptavidin-HRP followed by a chemiluminescent substrate.

  • Self-Validation: Include Olaparib (a known PARP inhibitor) as a positive control, and a vehicle (DMSO) as a negative control. The (S)-derivative should track closely with the negative control (proving it is the distomer), while the (R)-derivative should demonstrate a dose-dependent reduction in chemiluminescence comparable to Olaparib.

Conclusion

The selection between (R)- and (S)-2-methylazetidine-2-carboxylic acid is not a mere optimization step; it is a fundamental determinant of a drug's mechanism of action. By understanding the spatial vectoring of the C2-methyl group, researchers can rationally design molecules that perfectly exploit the asymmetric nature of target binding pockets, thereby maximizing efficacy and minimizing off-target toxicity.

References

  • European Patent Office. (2007). Pyridinone and pyridazinone derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP) (Patent No. EP2029551B1).
  • World Intellectual Property Organization. (2015). Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators (Patent No. WO2015052264A1).
Comparative

Effect of C-alpha methylation on azetidine ring pucker

The Conformational Impact of C-α Methylation on Azetidine Ring Pucker: A Comparative Guide for Rational Drug Design Executive Briefing Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Conformational Impact of C-α Methylation on Azetidine Ring Pucker: A Comparative Guide for Rational Drug Design

Executive Briefing

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged bioisosteres in medicinal chemistry, offering improved pharmacokinetic profiles over larger rings like pyrrolidines and piperidines. However, the inherent flexibility of the azetidine ring can introduce entropic penalties upon target binding. C-α methylation (e.g., the synthesis of 2-methylazetidine derivatives) serves as a powerful structural tool to restrict this flexibility. By strategically introducing steric bulk, medicinal chemists can thermodynamically lock the azetidine ring pucker, pre-organizing the molecule for optimal receptor engagement.

This guide objectively compares the thermodynamic and conformational performance of C-α methylated azetidines against alternative scaffolds, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for their analysis.

Mechanistic Causality: The Physics of Ring Pucker

To understand the impact of C-α methylation, one must first analyze the baseline thermodynamics of the unsubstituted azetidine ring. Azetidine possesses a high ring strain energy of approximately 25.2 kcal/mol[1]. If the ring were perfectly planar, it would suffer from severe torsional strain due to the eclipsing of adjacent C–H and N–H bonds. To alleviate this, the ring adopts a "butterfly" puckered conformation with a dihedral angle of approximately 29.7° to 33.1° in the gas phase[1],[2]. In its unsubstituted form, the ring rapidly flips between two equivalent puckered states at room temperature.

The Methylation Effect: When a methyl group is introduced at the C-α position (C2), this dynamic equilibrium is shattered. The methyl group can theoretically occupy either a pseudo-axial or pseudo-equatorial position on the puckered ring.

  • The Axial Penalty: If the methyl group adopts a pseudo-axial orientation, it suffers from severe 1,3-diaxial-like steric clashes with the pseudo-axial protons on C4 and the nitrogen lone pair (or N-substituent).

  • The Equatorial Preference: To avoid this steric penalty, the molecule strongly favors the conformation where the methyl group sits in the pseudo-equatorial position.

Density Functional Theory (DFT) calculations demonstrate that the energy gap between the equatorial and axial transition states during ring flipping is roughly ~20 kJ/mol[3]. This energetic barrier effectively "locks" the azetidine into a single, highly biased puckered conformation. Furthermore, because ring puckering and nitrogen inversion are coupled dynamics in four-membered aza-cycles, locking the pucker simultaneously restricts N-inversion, yielding a conformationally rigid scaffold ideal for structure-activity relationship (SAR) optimization.

G A Unsubstituted Azetidine (Rapid Ring Flipping) B C-α Methylation (Introduction of CH3) A->B Synthetic Modification C Axial Conformer (High 1,3-Diaxial Strain) B->C Unfavorable Pathway D Equatorial Conformer (Sterically Relieved) B->D Thermodynamic Preference C->D ~20 kJ/mol Energy Gap E Conformational Locking (Fixed Ring Pucker) D->E Biases Equilibrium F Enhanced Target Affinity (Lower Entropic Penalty) E->F Drug Design Benefit

Thermodynamic routing of C-α methylation locking azetidine ring pucker.

Comparative Performance Matrix

When selecting a cyclic amine scaffold for a drug candidate, it is critical to compare how different substitutions and ring sizes dictate conformational behavior. The table below synthesizes the quantitative performance of these alternatives.

Scaffold AlternativeRing Strain (kcal/mol)Preferred Pucker AngleConformational StateN-Inversion Barrier
Unsubstituted Azetidine ~25.2[1]~30°[1]Rapidly interconvertingLow
2-Methylazetidine (C-α) ~25.2~30° (Locked)Highly biased (Equatorial CH3)Moderate (Coupled to pucker)
3-Fluoroazetidine ~25.2VariableBiased via C-F...N+ charge-dipoleModerate
Pyrrolidine (Reference) ~5.4~40° (Envelope)Highly flexible (Pseudorotation)Low

Data Interpretation: While 3-fluoroazetidine relies on electronic (charge-dipole) interactions to bias conformation, C-α methylation relies on hard steric exclusion. This makes the 2-methylazetidine conformational lock highly robust across different solvent environments, whereas fluorine-induced puckering can be heavily influenced by solvent polarity and local pH.

Experimental Methodologies: A Self-Validating Workflow

To confidently utilize C-α methylated azetidines in drug discovery, researchers must employ a self-validating experimental loop. The following protocols detail how to synthesize the scaffold, measure its conformation in solution, and validate the findings computationally.

Step 1: Stereoselective Synthesis via α-Lithiation

Causality: Direct functionalization of the strained azetidine ring requires careful temperature control to prevent ring-opening. Utilizing an N-directing group (like N-thiopivaloyl) stabilizes the α-lithiated intermediate via complexation, allowing for precise stereoselective methylation[3].

  • Dissolve the N-protected azetidine in anhydrous THF under an inert argon atmosphere.

  • Cool the reaction vessel to -78 °C to ensure the configurational stability of the subsequent organolithium intermediate.

  • Dropwise add s-BuLi/TMEDA (1.2 equivalents) to induce α-lithiation. Stir for 30 minutes.

  • Introduce methyl iodide (MeI) as the electrophile to trap the lithiated species.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the 2-methylazetidine derivative[3].

Step 2: Solution-State Conformational Profiling (NMR)

Causality: 1D NMR alone is insufficient to prove a conformational lock due to solvent-induced variations in chemical shifts. We utilize 2D NOESY to exploit the spatial proximity of protons, providing absolute proof of the methyl group's equatorial preference[4].

  • Dissolve the purified 2-methylazetidine in a non-polar solvent (e.g., Toluene-d8) to minimize solvent-solute hydrogen bonding artifacts.

  • Acquire high-resolution 1D ¹H NMR and extract the ³J(H,H) coupling constants. Apply the Karplus equation to calculate the H-C-C-H dihedral angles, which directly correlate to the degree of ring puckering[4].

  • Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (e.g., 300-500 ms).

  • Validation Check: Identify the cross-peaks between the C-α methyl protons and the adjacent ring protons. A strong NOE signal between the methyl group and the pseudo-equatorial protons on C3/C4 confirms the thermodynamic locking of the methyl group into the equatorial plane.

Step 3: Computational Validation (DFT)

Causality: To ensure the NMR data is not representing an average of a fast-exchanging system, computational modeling is required to quantify the energy barrier between the specific conformers.

  • Construct the 3D models of both the axial and equatorial puckered states of the synthesized 2-methylazetidine.

  • Perform geometry optimizations using Density Functional Theory (DFT) at the CPCM-M06-2X/6-311++G(d,p) level of theory, which accurately accounts for non-covalent interactions and solvent effects[5].

  • Calculate the Gibbs free energy difference (ΔG).

  • Validation Check: The computational output should yield a ΔG of >15-20 kJ/mol favoring the equatorial conformer, perfectly corroborating the static NOESY signals observed in Step 2.

Workflow S1 Step 1: Synthesis (α-Lithiation & Trapping) S2 Step 2: NMR Spectroscopy (NOESY & J-Coupling) S1->S2 S3 Step 3: X-Ray Crystallography (Solid-State Pucker Angle) S1->S3 S4 Step 4: DFT Computations (Energy Minima & Barriers) S2->S4 Solution Data S3->S4 Solid-State Data S5 Step 5: SAR Profiling (Receptor Binding Assays) S4->S5 Predictive Model

Multi-modal experimental workflow for validating azetidine conformational dynamics.

References

  • Grokipedia. "Azetidine - Molecular Structure."
  • The Journal of Physical Chemistry C. "Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory."
  • The Journal of Organic Chemistry.
  • Heterocycles (CLOCKSS Archive).

Sources

Validation

Comparative Analysis of Proteotoxic Stress: (R)-2-Methylazetidine-2-carboxylic acid vs. Azetidine-2-carboxylic acid (A2C)

As drug development increasingly relies on non-canonical amino acids to enhance the pharmacokinetic profiles of therapeutics, understanding the cellular impact of these building blocks is paramount. A critical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on non-canonical amino acids to enhance the pharmacokinetic profiles of therapeutics, understanding the cellular impact of these building blocks is paramount. A critical challenge in utilizing amino acid analogues is their potential to hijack endogenous translational machinery, leading to protein misfolding and cellular toxicity.

This guide provides an in-depth comparative analysis of two structurally related but functionally divergent proline analogues: Azetidine-2-carboxylic acid (A2C) and (R)-2-methylazetidine-2-carboxylic acid . By examining their interactions with prolyl-tRNA synthetase (ProRS) and their downstream effects on cellular proteostasis, we establish a framework for evaluating analogue-induced proteotoxic stress.

Mechanistic Causality: The Role of Steric Hindrance in Translation

The defining difference between A2C and (R)-2-methylazetidine-2-carboxylic acid lies in a single structural modification: the presence of an alpha-methyl group. This minor chemical divergence dictates entirely different biological fates.

  • Azetidine-2-carboxylic acid (A2C): A2C is a naturally occurring, non-proteinogenic homologue of proline. Because it lacks steric bulk at the alpha-carbon, it effectively mimics proline and evades the proofreading mechanisms of ProRS. Consequently, A2C is charged onto tRNA^Pro and misincorporated into nascent polypeptides during translation[1]. This misincorporation disrupts native protein folding, leading to the accumulation of aberrant proteins and triggering severe proteotoxic stress, characterized by the robust activation of Heat Shock Factor 1 (Hsf1) and the Unfolded Protein Response (UPR)[2].

  • (R)-2-methylazetidine-2-carboxylic acid: The addition of a methyl group at the alpha-carbon fundamentally alters the molecule's interaction with ProRS. Alpha-methylation introduces severe steric hindrance within the synthetase's active site, preventing the analogue from being activated and charged onto tRNA. Because it cannot be incorporated into nascent chains, it bypasses the proteotoxic cascade entirely. This metabolic stability makes it an excellent, non-toxic chiral building block in medicinal chemistry, frequently utilized in the synthesis of TRPA1 modulators and PARP inhibitors[3].

Mechanism Pro Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS A2C Azetidine-2-carboxylic acid (A2C) A2C->ProRS MeA2C (R)-2-methylazetidine-2-carboxylic acid MeA2C->ProRS IncPro Normal Incorporation ProRS->IncPro IncA2C Misincorporation into Nascent Chain ProRS->IncA2C RejMe Steric Rejection (No Incorporation) ProRS->RejMe Fold Native Protein Folding IncPro->Fold Stress Proteotoxic Stress (UPR / Hsf1 Activation) IncA2C->Stress Homeo Proteostasis Maintained RejMe->Homeo

Mechanistic divergence of proline analogues at the prolyl-tRNA synthetase interface.

Quantitative Comparison of Analogue Properties

The table below summarizes the divergent biological and chemical profiles of the two analogues, highlighting why A2C is used as a stress inducer while its methylated counterpart is used as a stable therapeutic scaffold.

ParameterAzetidine-2-carboxylic acid (A2C)(R)-2-methylazetidine-2-carboxylic acid
Chemical Classification Non-proteinogenic proline homologueAlpha-methylated chiral building block
ProRS Recognition High (Substrate for misincorporation)Negligible (Steric rejection)
Proteotoxic Stress Induction Severe (Activates Hsf1 and UPR)Baseline (No induction)
Translation Dependency Toxicity requires active translationN/A (Metabolically inert in translation)
L-Proline Rescue Effect Fully rescues cell viabilityNo effect required (Non-toxic)
Primary Pharmaceutical Use Inducer of ER/Proteotoxic stress modelsStable moiety in PARP/TRPA1 inhibitors

Experimental Workflow: Self-Validating Assessment of Proteotoxicity

To objectively compare the proteotoxic potential of these compounds, researchers must employ an experimental design that not only measures stress but also validates the source of that stress. The following protocol outlines a self-validating system to prove that A2C toxicity is driven by translational misincorporation, whereas (R)-2-methylazetidine-2-carboxylic acid remains inert.

Workflow Step1 Cell Culture Preparation Step2 Compound Treatment Step1->Step2 Step3 Protein/RNA Extraction Step2->Step3 Step4 Hsf1/UPR Assays Step3->Step4 Step5 Comparative Analysis Step4->Step5

Step-by-step experimental workflow for evaluating analogue-induced proteotoxic stress.

Step-by-Step Methodology

Step 1: Cell Seeding & Translational Baseline Establishment

  • Action: Seed HEK293T cells or Saccharomyces cerevisiae cultures and grow them to the logarithmic phase. Pre-treat a specific validation cohort with 50 µg/mL Cycloheximide (CHX) for 30 minutes prior to analogue exposure.

  • Causality: Log-phase cells exhibit maximal translation rates, amplifying the incorporation of amino acid analogues and the resulting proteotoxic signal[2].

  • System Validation: CHX halts ribosomal elongation. If Hsf1 activation requires concurrent protein synthesis, CHX pre-treatment will block A2C-induced stress. This internal control proves that the stress originates from de novo nascent chain aggregation rather than direct chemical cytotoxicity[2].

Step 2: Competitive Target Engagement

  • Action: Administer treatments across parallel cohorts for 4 hours:

    • Cohort A: Vehicle control (DMSO/Water).

    • Cohort B: 5 mM A2C.

    • Cohort C: 5 mM (R)-2-methylazetidine-2-carboxylic acid.

    • Cohort D (Rescue): 5 mM A2C + 10 mM L-Proline.

  • Causality: A concentration of 5 mM is required to outcompete intracellular proline pools and force misincorporation[1].

  • System Validation: Cohort D acts as a self-validating rescue control. Because A2C competes with proline at the ProRS active site, supplying excess L-Proline will outcompete A2C, restoring native translation and rescuing cell viability[4].

Step 3: Signal Quantification (Reporter Assay & Immunoblotting)

  • Action: Harvest cells and perform a Heat Shock Element (HSE)-Luciferase reporter assay alongside Western blotting for chaperone proteins (Hsp70, BiP).

  • Causality: Hsf1 is a bona fide sensor for misfolded proteins. It trimerizes and binds HSEs exclusively when molecular chaperones (like Hsp70) are titrated away by aggregating nascent chains[2]. Measuring both the functional transcriptional response (Luciferase) and the downstream target accumulation (Hsp70/BiP) provides orthogonal, highly reliable quantification of the stress response.

Expected Outcome: Cohort B (A2C) will show a >10-fold induction in HSE-Luciferase activity and robust Hsp70/BiP upregulation. Cohort C ((R)-2-Me-A2C) will remain at baseline, identical to Cohort A, proving its inability to induce misincorporation-driven proteotoxicity.

Sources

Comparative

Comparative study of turn induction by 4-membered vs 5-membered cyclic amino acids

Title: Comparative Study of Turn Induction by 4-Membered vs. 5-Membered Cyclic Amino Acids Introduction As a Senior Application Scientist in peptidomimetic design, I frequently encounter the challenge of stabilizing bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of Turn Induction by 4-Membered vs. 5-Membered Cyclic Amino Acids

Introduction

As a Senior Application Scientist in peptidomimetic design, I frequently encounter the challenge of stabilizing bioactive peptide conformations. Native peptides often suffer from high conformational flexibility, leading to poor receptor selectivity and rapid proteolytic degradation[1]. To construct robust "foldamers," we rely on conformationally constrained cyclic amino acids to induce specific secondary structures, such as reverse turns.

The choice of ring size—specifically 4-membered versus 5-membered rings—profoundly dictates the thermodynamic landscape of the peptide backbone. This guide provides an objective, data-driven comparison of turn induction by 4-membered (e.g., Azetidine-2-carboxylic acid [Aze], cyclobutane derivatives) and 5-membered (e.g., Proline [Pro], cyclopentane derivatives) cyclic amino acids, detailing the mechanistic causality behind their divergent behaviors.

Mechanistic Divergence: β -Turns vs. γ -Turns

5-Membered Rings (The Proline Standard)

Proline is the archetypal 5-membered turn inducer. The pyrrolidine ring restricts the backbone ϕ dihedral angle to approximately -65°, heavily biasing the peptide toward the i+1 position of a type I or type II β -turn[2]. The relatively small free enthalpy difference between the cis and trans Xaa-Pro bond isomers (around 2.0 kJ/mol) results in a high intrinsic probability (~30%) of the cis conformation in solution[3]. Furthermore, the endo/exo puckering of the 5-membered ring optimally stabilizes the β -turn architecture, making Proline and its derivatives the gold standard for β -turn induction[4].

4-Membered Rings (Azetidine & Cyclobutane)

Shrinking the ring size by a single methylene group to a 4-membered system fundamentally alters the backbone trajectory. The 4-membered ring of Azetidine-2-carboxylic acid (Aze) is highly strained and less puckered than Proline[5]. Molecular modeling and NMR studies reveal that Aze has a significantly lower tendency to adopt β -turn conformations. Instead, the geometric constraints of the 4-membered ring force the peptide to preferentially adopt γ -turn conformations[2]. In a γ -turn, a hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+2 , centered directly on the azetidine residue[2].

Interestingly, cyclobutane-derived amino acids (like 3-amino-2-cyclobutylpropanoic acid, Cba) occupy a conformational "Goldilocks" zone. They are more rigid than Proline due to the planar tendency of the cyclobutane ring, yet they avoid the extreme ring strain and synthetic instability inherent to Azetidine[1].

Impact on Supramolecular Assembly

The structural divergence between Aze and Pro is starkly evident in higher-order assemblies like the collagen triple-helix. While Proline stabilizes the triple helix, the incorporation of Aze considerably destabilizes it. Replacing Pro with Aze in collagen model peptides drops the melting temperature ( Tm​ ) by ~10 °C per substitution. This destabilization is driven by Aze's unfavorable trans/cis amide bond ratio and mismatched backbone dihedral angles[5].

Quantitative Data Comparison

To facilitate objective selection during drug development, the following table summarizes the conformational and thermodynamic properties of these cyclic amino acids.

Property5-Membered (Proline)4-Membered (Azetidine)4-Membered (Cyclobutane/Cba)
Primary Turn Induction β -turn ( i to i+3 H-bond) γ -turn ( i to i+2 H-bond) β -turn / Extended
Ring Strain Low (Endo/Exo Puckering)High (Planar Tendency)Moderate
Preferred Backbone ϕ Angle ~ -65°~ -75°Restricted, Highly rigid
Collagen Helix Impact ( Tm​ ) Stabilizing (Reference: 40 °C)Destabilizing (~30 °C)N/A
Cis/Trans Isomerization Favorable (~30% cis in solution)Altered barrier, favors transRestricted

Logical Framework of Turn Induction

TurnInduction Root Cyclic Amino Acids Ring5 5-Membered Rings (e.g., Proline) Root->Ring5 Ring4 4-Membered Rings (e.g., Azetidine) Root->Ring4 Mech5 Endo/Exo Puckering Optimal U0001D719 Angle (-65°) Ring5->Mech5 Mech4 High Ring Strain Planar Tendency Ring4->Mech4 Turn5 U0001D6FD-Turn Induction (i to i+3 H-bond) Mech5->Turn5 Turn4 U0001D6FE-Turn Induction (i to i+2 H-bond) Mech4->Turn4

Divergent turn induction pathways of 4-membered vs 5-membered cyclic amino acids.

Experimental Protocols for Turn Validation

To ensure scientific integrity, the following protocols describe a self-validating system for synthesizing and characterizing turn-inducing peptidomimetics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aze/Pro Peptides

Causality Check: Aze is highly sterically hindered. Standard coupling times will result in deletion sequences. We must use highly reactive coupling reagents (e.g., HATU) and extended coupling times to ensure complete amide bond formation.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Coupling of Cyclic Amino Acid:

    • Prepare a solution of Fmoc-Aze-OH or Fmoc-Pro-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Add to resin and agitate for 2 hours at room temperature (extend to 3 hours for Aze due to steric strain).

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: NMR Characterization of Turn Induction

Causality Check: How do we prove a turn exists? In NMR, the temperature coefficient ( Δδ/ΔT ) of an amide proton (NH) indicates its involvement in hydrogen bonding. A low coefficient (>-4 ppb/K) means the proton is shielded from the solvent, confirming it is locked in an intramolecular hydrogen bond (e.g., the i+2 NH in a γ -turn).

  • Sample Preparation: Dissolve the lyophilized peptide in 500 µL of CD₃OH or H₂O/D₂O (9:1) to a concentration of 2-5 mM.

  • 1D ¹H-NMR Acquisition: Acquire 1D spectra at 5 K intervals from 283 K to 313 K.

  • Chemical Shift Tracking: Track the chemical shift ( δ ) of the amide protons across the temperature gradient.

  • Data Analysis: Plot δ vs. Temperature. Calculate the slope ( Δδ/ΔT ).

    • Result Interpretation: An NH proton with a temperature coefficient of -2.0 ppb/K is shielded (hydrogen-bonded), validating the presence of the induced turn. A coefficient of -6.0 ppb/K indicates solvent exposure (no turn).

Workflow S1 1. SPPS Synthesis (HATU Coupling) S2 2. CD Spectroscopy (Global Structure) S1->S2 S3 3. NMR Analysis (NH Temp Coeffs) S2->S3 S4 4. MD Simulations (Dihedral Mapping) S3->S4 S5 Validated Foldamer S4->S5

End-to-end experimental workflow for validating peptide turn induction.

References

  • Why Proline? Influence of Ring-Size on the Collagen Triple Helix Organic Letters. Retrieved March 28, 2026. [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction The Journal of Organic Chemistry. Retrieved March 28, 2026. [Link]

  • Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5 PubMed. Retrieved March 28, 2026.[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-methylazetidine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling unnatural amino acids like (R)-2-methylazetidine-2-carboxylic acid requires a rigorous approach to both laboratory safety and environmental stewardship. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling unnatural amino acids like (R)-2-methylazetidine-2-carboxylic acid requires a rigorous approach to both laboratory safety and environmental stewardship. While this chiral building block is invaluable for synthesizing peptidomimetics and novel therapeutics, its strained nitrogenous heterocycle and synthetic origin demand strict disposal protocols.

Below is a comprehensive, field-proven guide to the operational and disposal logistics for this compound, designed to ensure regulatory compliance and safeguard your laboratory environment.

Hazard Assessment & Chemical Causality

To design an effective disposal plan, we must first understand the chemical behavior of the target molecule. (R)-2-methylazetidine-2-carboxylic acid contains a secondary amine within a highly strained four-membered azetidine ring.

  • Toxicological Profile: According to standard Safety Data Sheets (SDS) for azetidine-2-carboxylic acid derivatives, these compounds act as localized irritants, specifically causing skin irritation (H315) and serious eye irritation (H319)[1]. The causality lies in the basicity of the secondary amine, which readily interacts with the acidic components of biological mucous membranes.

  • Environmental Impact: Unlike natural proteinogenic amino acids, synthetic unnatural amino acids lack established aquatic biodegradation profiles. Consequently, they cannot be treated as benign biological waste, and drain disposal is strictly prohibited[2].

Self-Validating Disposal Protocol

Do not rely on passive waste collection. The following step-by-step methodology ensures that every waste stream generated during your workflow is actively neutralized, segregated, and validated.

Phase 1: Solid Waste & Labware Decontamination
  • Collection: Sweep up any spilled or unused (R)-2-methylazetidine-2-carboxylic acid powder using a static-free brush to prevent aerosolization. Place the powder, along with contaminated disposable labware (weigh boats, pipette tips), into a puncture-resistant, sealable solid hazardous waste bag[3].

  • Decontamination (Self-Validating Step): Rinse contaminated reusable glassware with a polar solvent (e.g., methanol or ethanol) capable of dissolving the zwitterionic amino acid.

    • Validation: Visually inspect the glassware; the rinsate must be completely transparent with no particulate matter.

    • Causality: The first two solvent rinses contain >95% of the residual chemical. These initial rinsates must be collected into the organic liquid waste container; subsequent washing can be safely performed in standard lab sinks[4].

Phase 2: Liquid Waste Segregation & Neutralization
  • Matrix Identification: Determine the solvent matrix of your waste. Route organic solutions (e.g., DMF or DCM from peptide coupling) directly to the designated halogenated or non-halogenated organic waste carboy.

  • pH Validation: For aqueous waste, use a universal pH indicator strip to test the solution.

    • Causality: While the compound is an amino acid, residual reagents from your synthesis can drastically alter the pH. The solution must register between pH 5.5 and 10.5 to prevent violent exothermic acid/base reactions when added to communal waste carboys[5].

  • Neutralization: If the pH is outside the safe range (< 5.5 or > 10.5), titrate dropwise with 1M NaOH or 1M HCl while stirring. Re-test with a fresh pH strip to validate neutrality before sealing the container.

Phase 3: SAA Compliance & EHS Handoff
  • Labeling: Attach a fully completed Hazardous Waste Label detailing the exact chemical name—do not use abbreviations like "Unnatural AA" or "Aze Deriv"[2].

  • Secondary Containment: Place the sealed waste containers into high-density polyethylene (HDPE) secondary containment bins. This ensures that if the primary container fails, the chemical does not breach the laboratory environment[2].

Quantitative Disposal Parameters

The following table summarizes the critical thresholds and logistical parameters required for the safe handling of this compound's waste streams.

ParameterSpecification / LimitCausality & Rationale
Aqueous Waste pH Limit 5.5 – 10.5Prevents secondary exothermic reactions and gas evolution in mixed waste containers[5].
SAA Accumulation Limit 55 GallonsFederal EPA RCRA regulation limit for standard, non-acute hazardous waste accumulation[6].
Primary GHS Hazards Skin (H315), Eye (H319)Strained basic amine ring interacts aggressively with human mucous membranes[1].
Drain Disposal Strictly ProhibitedUnnatural amino acids lack established aquatic toxicity and biodegradation profiles[2].

Operational Workflow Visualization

The following decision tree maps the logical relationships between waste generation and final Environmental Health and Safety (EHS) disposal.

G Start Waste Generation: (R)-2-methylazetidine-2-carboxylic acid Solid Solid Waste (Powder/Labware) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Solid_Container Seal in Original Container or Solid Waste Bag Solid->Solid_Container Liquid_Seg Segregate: Aqueous vs. Organic Liquid->Liquid_Seg SAA Satellite Accumulation Area (SAA) Max 55-gal Limit Solid_Container->SAA Aq_Waste Aqueous Waste Stream Validate pH (5.5 - 10.5) Liquid_Seg->Aq_Waste Org_Waste Organic Solvent Waste (Halogenated/Non-Halogenated) Liquid_Seg->Org_Waste Aq_Waste->SAA Org_Waste->SAA EHS EHS Hazmat Pickup & Final Disposal SAA->EHS

Figure 1: Decision tree and operational workflow for the segregation and disposal of azetidine waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.